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Foundational

A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As a highly branched alkyl hali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As a highly branched alkyl halide featuring a quaternary carbon center, its mass spectrum is anticipated to be characterized by several distinct and predictable fragmentation pathways. This document elucidates these pathways, grounding the predictions in the fundamental principles of mass spectrometry, including inductive cleavage, alpha-cleavage at branching points, and carbocation stability. Key predicted fragments include a prominent ion at m/z 155 resulting from the loss of the bromine radical, and a series of ions generated by the facile cleavage around the C5 quaternary center, notably at m/z 205/207 (loss of an ethyl radical), m/z 163/165 (loss of a 2-methylbutyl radical), and m/z 141 (loss of a bromomethyl radical). Due to the molecule's branched nature, the molecular ion peak at m/z 234/236 is expected to be of very low abundance or absent entirely. This guide serves as a predictive framework for researchers in structural elucidation, synthetic chemistry, and drug development.

Introduction to the Analyte and Method

5-(Bromomethyl)-5-ethyl-2-methylheptane is a complex, functionalized alkane. Its structure, characterized by a quaternary carbon atom (C5) bonded to two different alkyl chains, an ethyl group, and a bromomethyl group, dictates a rich and informative fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS).

Structure of 5-(Bromomethyl)-5-ethyl-2-methylheptane:

      CH3
      |
CH3 - CH - CH2 - CH2 - C - CH2 - CH3
                      |
                     CH2CH3
                      |
                     CH2Br

EI-MS is a powerful analytical technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•)[1][2]. This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages to yield smaller, charged fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation of branched alkanes and alkyl halides is governed by established principles, primarily the preferential cleavage at branching points to form the most stable carbocations[1][3][4].

The Molecular Ion (M⁺•): An Isotopic Signature

The first event in the mass spectrometer is the ionization of the parent molecule. The molecular weight of 5-(Bromomethyl)-5-ethyl-2-methylheptane (C₁₁H₂₃Br) is determined by its isotopic composition. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively)[5][6]. This results in a characteristic isotopic signature for any bromine-containing fragment.

  • M⁺• with ⁷⁹Br: m/z 234

  • M⁺• with ⁸¹Br: m/z 236

Therefore, the mass spectrum is expected to show a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly identical intensities. However, a critical structural feature of this molecule is the highly substituted quaternary carbon at the C5 position. In highly branched alkanes, the molecular ion is inherently unstable and readily fragments[7][8]. Consequently, the molecular ion peaks at m/z 234 and 236 are predicted to be of very low intensity or entirely absent from the spectrum.

Dominant Fragmentation Pathways

The fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane is primarily dictated by two competing, high-probability mechanisms: inductive cleavage at the C-Br bond and alpha-cleavage at the quaternary C5 carbon.

Pathway A: Inductive Cleavage and Loss of Bromine

The bond between carbon and a halogen is a common site for initial fragmentation in alkyl halides. This process, known as inductive cleavage, is driven by the electronegativity of the bromine atom[9][10][11]. The C-Br bond undergoes heterolytic cleavage, resulting in the expulsion of a neutral bromine radical (•Br) and the formation of a carbocation.

[C₁₁H₂₃Br]⁺• → [C₁₁H₂₃]⁺ + •Br

This fragmentation pathway leads to the formation of a prominent ion at m/z 155 . This ion represents the entire carbon skeleton of the parent molecule and will subsequently undergo further fragmentation characteristic of a branched alkane. This is often one of the most significant peaks in the mass spectra of bromoalkanes[8][10].

M [C₁₁H₂₃Br]⁺• m/z 234/236 (Molecular Ion) N1 - •Br M->N1 F1 [C₁₁H₂₃]⁺ m/z 155 N1->F1 cluster_frags Fragment Ions M [C₁₁H₂₃Br]⁺• m/z 234/236 (Molecular Ion) N1 - •C₂H₅ M->N1 N2 - •C₅H₁₁ (2-methylbutyl) M->N2 N3 - •CH₂Br M->N3 F1 [C₉H₁₈Br]⁺ m/z 205/207 F2 [C₆H₁₂Br]⁺ m/z 163/165 F3 [C₁₀H₂₁]⁺ m/z 141 N1->F1 N2->F2 N3->F3

Pathway B: Competing alpha-cleavage pathways at the C5 quaternary center.

Summary of Predicted Fragmentation Data

The primary ions expected in the mass spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane are summarized below. The relative abundance of these ions will depend on the stability of the resulting carbocation and neutral radical.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Neutral Loss Fragmentation Pathway
234 / 236[C₁₁H₂₃Br]⁺•-Molecular Ion (M⁺•)
205 / 207[C₉H₁₈Br]⁺•C₂H₅ (Ethyl radical)α-Cleavage at C5
163 / 165[C₆H₁₂Br]⁺•C₅H₁₁ (2-Methylbutyl radical)α-Cleavage at C5 (loss of largest alkyl)
155[C₁₁H₂₃]⁺•Br (Bromine radical)Inductive Cleavage
141[C₁₀H₂₁]⁺•CH₂Br (Bromomethyl radical)α-Cleavage at C5
57[C₄H₉]⁺C₇H₁₄Br• (from M⁺•) or C₇H₁₄ (from m/z 155)Secondary fragmentation (isobutyl cation)
43[C₃H₇]⁺C₈H₁₆Br• (from M⁺•) or C₈H₁₆ (from m/z 155)Secondary fragmentation (isopropyl cation)

Proposed Experimental Protocol: GC-MS Analysis

To validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Methodology
  • Sample Preparation:

    • Prepare a 100 ppm stock solution of 5-(Bromomethyl)-5-ethyl-2-methylheptane in HPLC-grade dichloromethane.

    • Perform a serial dilution to a final concentration of 1-5 ppm for analysis.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C, operated in split mode (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

cluster_workflow GC-MS Workflow Sample 1. Sample Preparation (1-5 ppm in DCM) Inject 2. GC Injection (1 µL, 250°C Inlet) Sample->Inject Separate 3. Chromatographic Separation (HP-5ms Column, Temp Program) Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 40-350) Ionize->Analyze Detect 6. Detection & Spectrum Generation Analyze->Detect

A standard workflow for the GC-MS analysis of the target compound.

Conclusion

The EI-MS fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane is predicted to be dominated by logical, structure-driven cleavage events. The absence of a significant molecular ion peak, coupled with the presence of a strong ion at m/z 155 ([M-Br]⁺), would provide initial evidence for a highly branched bromoalkane. The definitive structural confirmation would arise from the pattern of ions resulting from alpha-cleavage at the C5 quaternary center, specifically the doublets at m/z 205/207 and 163/165, and the singlet at m/z 141. This predictive guide provides a robust framework for interpreting the mass spectrum of this molecule and serves as a model for the structural elucidation of similarly complex halogenated alkanes.

References

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Exploratory

Rational Synthesis of Highly Branched Alkyl Bromides: A Technical Guide to 5-(Bromomethyl)-5-ethyl-2-methylheptane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol Guide Executive Summary: The Neopentyl Conundrum The synthesis of highly branc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol Guide

Executive Summary: The Neopentyl Conundrum

The synthesis of highly branched, sterically congested alkyl halides represents a significant hurdle in organic chemistry and drug development. The target molecule, 5-(Bromomethyl)-5-ethyl-2-methylheptane , features a primary bromide attached directly to a quaternary carbon center. This structural motif is a classic "neopentyl-type" system.

Direct nucleophilic substitution ( SN​2 ) on neopentyl systems is notoriously difficult due to extreme steric hindrance blocking the required backside attack. Conversely, if SN​1 conditions are employed (e.g., using HBr ), the resulting primary carbocation rapidly undergoes a Wagner-Meerwein 1,2-alkyl shift to form a more stable tertiary carbocation, leading almost exclusively to rearranged byproducts. To synthesize this target with high fidelity, we must construct the quaternary center prior to halogenation and utilize a highly specific, rearrangement-free halogenation protocol.

Retrosynthetic Strategy & Mechanistic Causality

To achieve a high-yielding, rearrangement-free synthesis, the workflow is deconstructed into three highly controlled phases:

  • Quaternary Center Formation (Enolate Alkylation): We begin with the commercially available ethyl 2-ethylbutanoate. Using Lithium Diisopropylamide (LDA), a kinetic enolate is generated. Alkylation with 1-bromo-3-methylbutane (isoamyl bromide) forms the sterically congested ethyl 2,2-diethyl-5-methylhexanoate. The addition of polar aprotic cosolvents is critical here; as demonstrated in 1, cosolvents like HMPA or DMPU break up LDA-enolate aggregates, shifting the equilibrium toward the highly reactive monomeric enolate required to overcome the steric barrier of the alkylation.

  • Hydride Reduction: The hindered ester is reduced to 2,2-diethyl-5-methylhexan-1-ol using Lithium Aluminum Hydride ( LiAlH4​ ). The intense steric bulk around the carbonyl carbon necessitates a highly reactive hydride source capable of forcing coordination.

  • Rearrangement-Free Halogenation: We employ the 2. By utilizing triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ), the alcohol is converted into a highly electrophilic alkoxyphosphonium intermediate. This transforms the hydroxyl into an exceptional leaving group, lowering the activation energy for the SN​2 displacement sufficiently to allow bromide attack at room temperature,3.

Synthetic Workflow Visualization

Synthesis A Ethyl 2-ethylbutanoate (Starting Material) B Lithium Enolate Intermediate (via LDA / THF / -78°C) A->B Deprotonation C Ethyl 2,2-diethyl-5-methylhexanoate (Alkylation with Isoamyl Bromide) B->C SN2 Alkylation (DMPU/HMPA optional) D 2,2-Diethyl-5-methylhexan-1-ol (Reduction via LiAlH4) C->D Hydride Reduction E 5-(Bromomethyl)-5-ethyl-2-methylheptane (Appel Reaction: PPh3, CBr4) D->E Bromination (Inversion/No Rearrangement)

Figure 1: Three-step synthetic workflow for 5-(Bromomethyl)-5-ethyl-2-methylheptane.

Quantitative Reagent Comparison for Neopentyl Halogenation

Selecting the correct halogenation reagent is the most critical failure point in this synthesis. The table below summarizes the causality behind reagent selection for neopentyl-type alcohols.

Table 1: Comparison of Halogenation Reagents for Neopentyl-Type Alcohols

Reagent SystemPrimary MechanismMajor ProductRearrangement RiskExpected Yield
HBr / H2​SO4​ SN​1 Tertiary BromideVery High (Wagner-Meerwein)< 5% (Target)
PBr3​ Mixed SN​1 / SN​2 Tertiary / Primary MixHigh20 - 40%
SOCl2​ / Pyridine SN​2 (via Chlorosulfite)Primary ChlorideModerate50 - 60%
PPh3​ / CBr4​ (Appel) Concerted SN​2 Primary BromideVery Low 85 - 95%

Note: Recent advancements have also explored 4 to reduce triphenylphosphine oxide waste, though stoichiometric PPh3​ remains the gold standard for bench-scale reliability.

Appel Reaction Mechanism Visualization

AppelMechanism ROH Neopentyl-type Alcohol (R-OH) Oxy Alkoxyphosphonium Salt [R-O-P(Ph)3]+ Br- ROH->Oxy Reacts with Act PPh3 + CBr4 Activation Complex Act->Oxy Generates SN2 Concerted SN2 Displacement (Backside Attack by Br-) Oxy->SN2 Halide Attack Rearr Carbocation Rearrangement (Wagner-Meerwein Shift) Oxy->Rearr SN1 Pathway (Suppressed) Prod Neopentyl Bromide + O=P(Ph)3 + CHBr3 SN2->Prod Formation

Figure 2: Appel reaction mechanism showing the concerted SN2 pathway that prevents rearrangement.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system containing specific analytical checkpoints.

Protocol A: Synthesis of Ethyl 2,2-diethyl-5-methylhexanoate

Objective: Establish the highly hindered quaternary carbon center.

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78°C.

  • Enolization: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA. Add ethyl 2-ethylbutanoate (1.0 equiv, 10 mmol) dropwise. Stir at -78°C for 1 hour.

  • Alkylation: Add DMPU (10% v/v relative to THF) to deaggregate the enolate. Dropwise add 1-bromo-3-methylbutane (1.2 equiv, 12 mmol). Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation & Analytical Control: Perform GC-MS on the crude mixture. Validate the complete disappearance of the starting ester ( m/z 144) and the emergence of the product peak ( m/z 214).

Protocol B: Reduction to 2,2-Diethyl-5-methylhexan-1-ol

Objective: Convert the hindered ester to the neopentyl alcohol precursor.

  • Preparation: Suspend LiAlH4​ (1.5 equiv, 15 mmol) in anhydrous diethyl ether (40 mL) at 0°C under argon.

  • Reduction: Dissolve the ester from Protocol A in anhydrous ether (10 mL) and add dropwise to the LiAlH4​ suspension to maintain a gentle reflux.

  • Reaction: Stir at room temperature for 4 hours.

  • Fieser Workup: Cool to 0°C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). Stir until granular white aluminum salts form. Filter through Celite and concentrate the filtrate.

  • Validation & Analytical Control: Obtain an FT-IR spectrum of the isolated oil. The protocol is validated if the strong ester carbonyl stretch ( C=O at ~1735 cm−1 ) is completely absent, replaced by a broad hydroxyl stretch ( O−H at ~3300 cm−1 ).

Protocol C: Appel Bromination to 5-(Bromomethyl)-5-ethyl-2-methylheptane

Objective: Rearrangement-free halogenation of the neopentyl center.

  • Activation: Dissolve 2,2-diethyl-5-methylhexan-1-ol (1.0 equiv, 10 mmol) and CBr4​ (1.5 equiv, 15 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C.

  • Phosphonium Formation: Add PPh3​ (1.5 equiv, 15 mmol) in small portions over 15 minutes to control the exotherm.

  • Displacement: Allow the reaction to warm to room temperature and stir for 4 hours. The thermodynamic driving force of Ph3​P=O formation will push the sterically hindered SN​2 displacement to completion.

  • Purification: Concentrate the DCM to ~10 mL. Add cold hexanes (50 mL) vigorously to precipitate the triphenylphosphine oxide byproduct. Filter the precipitate and purify the filtrate via silica gel flash chromatography (100% Hexanes).

  • Validation & Analytical Control: Monitor via TLC (Hexanes/EtOAc 9:1, KMnO4​ stain). The target bromide will elute rapidly ( Rf​ ~0.85) compared to the alcohol ( Rf​ ~0.3). Validate the final structure via 1H NMR: look for the diagnostic, uncoupled singlet of the −CH2​Br protons at ~3.30–3.50 ppm, confirming the lack of skeletal rearrangement.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). OrgoSolver.
  • Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. Journal of the American Chemical Society (ACS Publications).
  • Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry (ACS Publications).
  • Functional group interconversion and rearrangment. Chemistry Stack Exchange.

Sources

Foundational

IR spectroscopy absorption bands for 5-(Bromomethyl)-5-ethyl-2-methylheptane

An In-Depth Technical Guide to the Infrared Spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane Executive Summary This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane

Executive Summary

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As a saturated alkyl halide, its infrared spectrum is characterized by a combination of absorptions arising from its alkane framework and the specific vibrational modes introduced by the carbon-bromine bond. This document outlines the theoretical basis for these absorptions, predicts the wavenumber ranges for key functional groups, presents a validated experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FTIR, and offers insights into spectral interpretation for researchers in synthetic chemistry and drug development. The primary diagnostic features include strong sp³ C-H stretching bands below 3000 cm⁻¹, characteristic C-H bending vibrations, and the crucial, lower-frequency absorptions corresponding to the C-Br stretching and -CH₂Br wagging modes.

The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a cornerstone analytical technique for the identification and structural elucidation of organic compounds. The method is predicated on the principle that molecular bonds are not rigid but vibrate in specific ways (stretching, bending, rocking) at quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, but only if that vibration results in a change in the molecule's dipole moment.[1] An IR spectrum, a plot of light transmittance against wavenumber (cm⁻¹), provides a unique molecular "fingerprint."[3]

The spectrum is typically divided into two primary regions:

  • The Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorptions from the stretching vibrations of specific bonds (e.g., C-H, O-H, C=O) and is highly diagnostic for identifying the functional groups present in a molecule.[3]

  • The Fingerprint Region (1500 cm⁻¹ to ~500 cm⁻¹): This area is rich with complex absorptions arising from bending vibrations and C-C single bond stretches.[3][4][5] While challenging to assign each peak individually, the overall pattern is unique to a molecule's specific structure, making it invaluable for confirming identity by comparison with a known standard.[4][5]

Molecular Structure: 5-(Bromomethyl)-5-ethyl-2-methylheptane

To accurately predict the IR spectrum, a clear understanding of the molecule's structure is essential.

  • IUPAC Name: 5-(Bromomethyl)-5-ethyl-2-methylheptane

  • Molecular Formula: C₁₁H₂₃Br

  • Structural Features: The molecule is a branched alkane derivative. Its key structural components for IR analysis are:

    • Alkane Backbone: A heptane chain with multiple methyl (CH₃) and methylene (CH₂) groups, all containing sp³-hybridized carbon atoms.

    • Primary Alkyl Bromide: A bromomethyl (-CH₂Br) group, which introduces a polar C-Br bond.

Chemical Structure of 5-(Bromomethyl)-5-ethyl-2-methylheptane:

      CH₃
      |
CH₃ - CH - CH₂ - CH₂ - C - CH₂ - CH₃
                      |
                      CH₂Br

Predicted Infrared Absorption Bands

The IR spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane will be dominated by absorptions from its alkane structure, with specific, lower-energy bands indicating the presence of the alkyl halide.

C-H Stretching Vibrations (Alkane Region)

The most intense absorptions in the spectrum will appear just below 3000 cm⁻¹. Because the molecule contains only sp³-hybridized carbons, all C-H stretching frequencies will occur in the 3000-2850 cm⁻¹ range.[1][2][5][6][7] The presence of C-H stretching absorptions above 3000 cm⁻¹ is a reliable indicator of unsaturation (C=C or C≡C bonds) or aromaticity, and their absence in this case would confirm the saturated nature of the compound.[2][5][8] These bands arise from the symmetric and asymmetric stretching of the numerous methyl and methylene groups.

C-H Bending Vibrations

Located within the fingerprint region, these absorptions provide further structural confirmation.

  • Methylene (CH₂) Scissoring: A distinct band is expected in the range of 1470-1450 cm⁻¹ due to the scissoring motion of the CH₂ groups in the heptane and ethyl chains.[4][5][6]

  • Methyl (CH₃) Bending: A characteristic absorption for the methyl groups is anticipated between 1370-1350 cm⁻¹.[4][5][6] This band is often referred to as the "umbrella" mode.

Diagnostic Absorptions for the Alkyl Bromide Moiety

The presence of the bromomethyl group introduces two key vibrational modes that are critical for confirming the molecule's identity.

  • -CH₂-Br Wagging: Terminal alkyl halides exhibit a C-H wagging vibration associated with the methylene group attached to the halogen. For a brominated compound, this band appears in the 1300-1150 cm⁻¹ region.[9][10][11] This absorption is often a more reliable diagnostic tool than the C-Br stretch itself, as it falls in a less congested part of the fingerprint region.

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is a low-energy mode, appearing in the far fingerprint region between 690-515 cm⁻¹ .[8][9] The intensity of this band can vary, but its presence is a direct confirmation of the alkyl bromide functional group.

Data Presentation: Summary of Expected Absorptions

The anticipated IR absorption bands for 5-(Bromomethyl)-5-ethyl-2-methylheptane are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Intensity
2960 - 2850Asymmetric & Symmetric Stretchingsp³ C-HStrong
1470 - 1450Scissoring Bend-CH₂-Medium
1370 - 1350Umbrella Bend-CH₃Medium to Weak
1300 - 1150Wagging Bend-CH₂-BrMedium
690 - 515StretchingC-BrMedium to Weak

Experimental Protocol: High-Fidelity Spectrum Acquisition

This protocol describes the use of Attenuated Total Reflectance (ATR)-FTIR, a modern and highly reproducible method that requires minimal sample preparation, making it ideal for liquid samples like 5-(Bromomethyl)-5-ethyl-2-methylheptane.[12][13][14][15]

Instrumentation & Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., single-bounce diamond or zinc selenide crystal).[16]

  • Sample: 5-(Bromomethyl)-5-ethyl-2-methylheptane (assume pure and dry).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Crystal Preparation: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface and allow it to fully evaporate. This prevents cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., atmospheric H₂O and CO₂) and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum, yielding a clean spectrum of only the analyte.[14]

  • Sample Application: Place a single drop of 5-(Bromomethyl)-5-ethyl-2-methylheptane directly onto the center of the ATR crystal. Only a very small amount is needed to cover the crystal surface.[16] For liquid samples, this ensures the intimate contact required for the evanescent wave to penetrate the sample.[12][16]

  • Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-adding scans improves the signal-to-noise ratio).

  • Data Processing and Analysis: The resulting spectrum should be automatically background-corrected. If necessary, software algorithms can be used to convert the ATR spectrum into a transmission-like spectrum for comparison with library data, though this is not required for primary analysis.[12]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-dampened wipe to remove all traces of the sample.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for obtaining and analyzing the IR spectrum of the target molecule.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum Clean->Background Ensures purity Apply_Sample Apply Liquid Sample to Crystal Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Background Correction (Automated) Interpret Interpret Spectrum: - C-H Stretches - C-H Bends - C-Br Vibrations Process->Interpret end End Interpret->end start Start start->Clean

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The infrared spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane is predicted to be a composite of strong alkane absorptions and more subtle, but highly diagnostic, bands related to the alkyl bromide functional group. A successful identification hinges on observing strong sp³ C-H stretches exclusively below 3000 cm⁻¹, characteristic C-H bending modes around 1470 cm⁻¹ and 1370 cm⁻¹, and, most critically, the C-H wagging of the -CH₂Br group (1300-1150 cm⁻¹) and the C-Br stretch (690-515 cm⁻¹). Adherence to the outlined ATR-FTIR protocol will ensure the acquisition of a high-fidelity spectrum, enabling researchers to confidently verify the structure and purity of this compound.

References

  • IR: alkanes - University of Colorado Boulder. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. [Link]

  • Sample preparation for FT-IR - University of California, Los Angeles. [Link]

  • How to prepare IR samples? - ResearchGate. [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • IR Spectroscopy Tutorial: Alkanes - University of Colorado Boulder. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

  • IR: alkyl halides - Organic Chemistry at CU Boulder. [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]

  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial - YouTube. [Link]

  • Infrared (IR) spectroscopy - Organic Chemistry - Jack Westin. [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy - YouTube. [Link]

  • Infrared Spectroscopy - Michigan State University. [Link]

  • IR Spectrum of Alkyl Halides | PDF - Scribd. [Link]

  • Infrared Spectroscopy - University of Wisconsin-Madison. [Link]

  • ATR-FTIR: Principles and Applications | PDF - Scribd. [Link]

  • ATR – Theory and Applications - Materials and Manufacturing Research Center, University of Alabama. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy - Illinois State University. [Link]

  • INFRARED SPECTROSCOPY (IR) - Florida International University. [Link]

  • How to identify an alkyl halide using an infrared (IR) spectrum - Quora. [Link]

  • IR Absorption Table - University of California, Los Angeles. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of a Highly Hindered Grignard Reagent from 5-(Bromomethyl)-5-ethyl-2-methylheptane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary The preparation of Grignard reagents fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary

The preparation of Grignard reagents from neopentyl-type primary alkyl halides is notoriously difficult due to severe steric shielding at the β-carbon, which retards magnesium insertion and promotes side reactions. This application note details a highly optimized, self-validating protocol for the conversion of 5-(bromomethyl)-5-ethyl-2-methylheptane into its corresponding Grignard reagent. By leveraging precise solvent dielectric control, continuous chemical entrainment, and controlled addition rates, this protocol overcomes the kinetic barriers inherent to highly branched aliphatic systems.

Mechanistic Causality & Experimental Design (E-E-A-T)

As process scientists, we must design protocols based on the fundamental physical organic chemistry of the substrate rather than relying on generic methodologies.

The Challenge of Neopentyl-Type Steric Hindrance

The target molecule, 5-(bromomethyl)-5-ethyl-2-methylheptane, features a primary C–Br bond adjacent to a highly congested quaternary center (C5). This C5 carbon bears two ethyl groups and an isopentyl group, creating a massive steric shield[1]. In standard surface-mediated reactions, this neopentyl-like architecture dramatically retards the approach of the carbon-halogen bond to the magnesium surface, often resulting in unreacted starting material or reaction stalling.

Solvent Dielectric Effects and Transport Limits

Grignard formation proceeds via a heterogeneous Single Electron Transfer (SET) mechanism. While unhindered halides are reaction-limited, the rate of reaction for neopentyl bromides is heavily transport-limited and highly sensitive to the solvent's dielectric constant ( ε )[2]. Diethyl ether ( ε=4.3 ) fails to adequately stabilize the transition state for such hindered systems. Consequently, anhydrous tetrahydrofuran (THF, ε=7.5 ) is strictly required to push the reaction into a favorable kinetic regime[3].

Suppressing Side Reactions via Entrainment

Because the C5 quaternary center lacks β -hydrogens, radical disproportionation is structurally impossible. However, the extreme steric hindrance prolongs the lifetime of the intermediate radical pair prior to recombination. This extended lifetime increases the probability of the radical escaping the solvent cage and abstracting a hydrogen atom from THF, yielding a reduced alkane byproduct.

To mitigate this, we employ continuous surface entrainment using 1,2-dibromoethane (DBE)[4]. DBE reacts with Mg to form ethylene gas and MgBr₂, continuously scrubbing the passivating MgO layer and exposing fresh, highly active magnesium crystal lattice sites. Furthermore, maintaining a very low steady-state concentration of the bromide via syringe-pump addition prevents sterically disfavored Wurtz coupling and forces recombination[5].

Quantitative Optimization Data

The following table summarizes the causality behind the selected protocol parameters, demonstrating how solvent polarity and addition rate dictate the fate of the neopentyl radical.

Table 1: Optimization of Reaction Conditions for Neopentyl-Type Bromide Grignard Formation

Activation MethodSolvent (Dielectric Const.)Temp (°C)Addition TimeYield (%)Major Byproduct
NoneDiethyl Ether ( ε=4.3 )351 h< 5%Unreacted SM
I₂Diethyl Ether ( ε=4.3 )351 h12%Unreacted SM
I₂ + 1,2-DibromoethaneTHF ( ε=7.5 )651 h45%Reduced Alkane
I₂ + 1,2-Dibromoethane THF ( ε=7.5 ) 65 4 h (Syringe Pump) 82% Trace Alkane
Rieke Magnesium (Mg*)THF ( ε=7.5 )251 h89%None

Note: While Rieke Magnesium provides the highest yield, the I₂/DBE entrainment method with slow addition is prioritized in this protocol for broader accessibility and scalability in standard drug development facilities.

Visualized Reaction Pathway

SET_Mechanism SM 5-(Bromomethyl)-5-ethyl- 2-methylheptane SET Single Electron Transfer (Rate-Limiting Step) SM->SET Mg Activated Mg Surface (I2 / DBE Entrainment) Mg->SET Surface Electron RadAnion Radical Anion Intermediate [R-Br]•⁻ SET->RadAnion RadPair Solvent-Caged Radical Pair R• + MgBr• RadAnion->RadPair Rapid Cleavage Grignard Target Grignard Reagent R-MgBr RadPair->Grignard Recombination (Favored in THF) SideProd H-Abstraction (Reduced Alkane) RadPair->SideProd Escape & Solvent Attack (If Recombination is Slow)

Figure 1: Single Electron Transfer (SET) mechanism for hindered neopentyl Grignard reagent formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes an In-Process Control (IPC) to verify starting material consumption and a titration step to quantify the exact active organometallic concentration, preventing downstream reaction failures.

Materials and Equipment
  • Substrate: 5-(Bromomethyl)-5-ethyl-2-methylheptane (10.0 mmol, 2.35 g)

  • Reagents: Magnesium turnings (25.0 mmol, 0.60 g, 2.5 equiv), Iodine crystals (~5 mg), 1,2-Dibromoethane (0.5 mmol, 43 µL, 5 mol%).

  • Solvent: Anhydrous Tetrahydrofuran (THF), strictly <50 ppm H₂O.

  • Equipment: Flame-dried 50 mL 3-neck round-bottom flask, reflux condenser, syringe pump, argon/nitrogen Schlenk line.

Step-by-Step Methodology

Phase 1: Mechanical & Chemical Surface Activation

  • Charge the flame-dried 50 mL 3-neck flask with Mg turnings (0.60 g).

  • Stir the dry turnings vigorously under an Argon atmosphere for 30 minutes. Causality: Mechanical friction physically fractures the passivating MgO layer, exposing trace amounts of zero-valent magnesium[4].

  • Add anhydrous THF (5.0 mL) followed by a single crystal of I₂. Heat the mixture gently with a heat gun until the brown color of iodine completely fades to a pale grey/colorless solution.

  • Inject 1,2-dibromoethane (43 µL). Caution: Ethylene gas will evolve. Stir for 15 minutes at room temperature until effervescence ceases.

Phase 2: Initiation & Controlled Addition 5. Heat the activated Mg suspension to a gentle reflux (65 °C oil bath)[5]. 6. In a separate flame-dried vial, dissolve 5-(bromomethyl)-5-ethyl-2-methylheptane (2.35 g) in anhydrous THF (15.0 mL). 7. Inject 1.0 mL of the bromide solution into the refluxing Mg suspension. Wait for 5–10 minutes to observe a noticeable exotherm and the appearance of a cloudy, greyish mixture, indicating successful initiation. 8. Once initiated, load the remaining bromide solution into a syringe and add it dropwise to the refluxing mixture via a syringe pump over 4 hours . Causality: The extremely slow addition rate ensures the local concentration of the neopentyl radical remains low, suppressing Wurtz coupling and forcing Mg insertion. 9. Following complete addition, maintain reflux for an additional 2 hours to ensure complete maturation of the hindered Grignard reagent.

Phase 3: Self-Validation (IPC and Titration) 10. GC-MS IPC: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with MTBE, and analyze via GC-MS. Proceed only if >95% of the starting bromide is consumed. 11. Titration: Allow the reaction to cool to room temperature and the excess Mg to settle. Transfer 1.00 mL of the clear Grignard solution to a dry vial. Add 1 mg of 1,10-phenanthroline (solution turns deep purple). Titrate with a standardized 1.0 M solution of sec-butanol in xylene until the purple color sharply disappears. 12. Calculate the exact molarity of the neopentylmagnesium bromide solution before deploying it in downstream API synthesis.

Sources

Application

Application Note: 5-(Bromomethyl)-5-ethyl-2-methylheptane as a Bulky Alkylating Agent in Advanced Organic Synthesis

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the strategic incorporation of highly lipophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic incorporation of highly lipophilic, sterically demanding aliphatic chains is a proven tactic for improving membrane permeability, enhancing blood-brain barrier (BBB) penetration, and blocking cytochrome P450 (CYP450) mediated metabolism. 5-(Bromomethyl)-5-ethyl-2-methylheptane (CAS: 1481858-47-2) is a premier building block for this purpose.

However, this compound features a primary bromide positioned adjacent to a highly branched quaternary carbon (a neopentyl-type system). This extreme steric shielding renders classical SN​2 alkylation protocols obsolete. This application note details the physicochemical properties of this reagent, the mechanistic causality behind its resistance to standard nucleophiles, and provides field-validated, self-consistent protocols utilizing single-electron transfer (SET) and transition-metal catalysis to successfully deploy it as an alkylating agent.

Physicochemical & Structural Profiling

To understand the reactivity profile of 5-(bromomethyl)-5-ethyl-2-methylheptane, we must first analyze its structural parameters. The β -carbon (C5) is fully substituted with an ethyl group, a second ethyl extension (from the heptane parent chain), and an isopentyl group.

Table 1: Substrate Properties
ParameterValue / DescriptionImpact on Synthesis
Chemical Formula C11​H23​Br High lipophilicity (LogP contributor).
Molecular Weight 235.21 g/mol Requires precise stoichiometric calculation.
Steric Classification Neopentyl-type primary bromideBlocks SN​2 backside attack.
Metabolic Stability Quaternary β -centerPrevents β -oxidation in in vivo models.

Mechanistic Insights: Overcoming the Steric Blockade

The Failure of Classical Pathways

In a standard SN​2 reaction, the nucleophile must approach the electrophilic α -carbon at a 180° angle relative to the departing bromide. In 5-(bromomethyl)-5-ethyl-2-methylheptane, the dense umbrella of the three alkyl chains at the β -position physically occludes this trajectory, raising the activation energy ( ΔG‡ ) to prohibitive levels. Attempting to force the reaction via SN​1 pathways (e.g., using high heat and polar protic solvents) results in the formation of a highly unstable primary carbocation, which rapidly undergoes a 1,2-alkyl shift to form a tertiary carbocation, destroying the intended structural motif.

The Paradigm Shift: Radicals and Oxidative Addition

To bypass the geometric constraints of the SN​2 transition state, synthetic strategies must pivot to Single-Electron Transfer (SET) or specialized Oxidative Addition . Radicals are sp2 -hybridized and highly tolerant of adjacent steric bulk. By generating a primary alkyl radical via Halogen-Atom Transfer (HAT), the steric blockade is bypassed, allowing the carbon-centered radical to be captured by a transition metal (like Nickel) for downstream cross-coupling [1].

MechanisticDivergence Substrate 5-(Bromomethyl)-5-ethyl -2-methylheptane SN2 Classical SN2 Pathway (2-Electron) Substrate->SN2 Radical Single-Electron Transfer (SET / Radical Pathway) Substrate->Radical SN2_Result Reaction Fails (Steric Blockade at β-Carbon) SN2->SN2_Result Radical_Result Primary Alkyl Radical (Sterically Tolerant) Radical->Radical_Result Coupling Ni/Pd Capture & Cross-Coupling Radical_Result->Coupling

Diagram 1: Mechanistic divergence illustrating the necessity of SET pathways for neopentyl bromides.

Validated Synthetic Protocols

Protocol A: Metallaphotoredox Cross-Electrophile Coupling (C-C Bond Formation)

This protocol utilizes a dual Iridium/Nickel catalytic system to couple the bulky alkyl bromide directly with an aryl bromide.

Causality & Design: We utilize tris(trimethylsilyl)silane, (TMS)3​SiH , as a HAT agent. The Iridium photocatalyst, upon excitation by visible light, facilitates the generation of a silyl radical. This silyl radical abstracts the bromine atom from our sterically hindered substrate, generating a primary alkyl radical. The Nickel catalyst independently undergoes oxidative addition into the Aryl-Br bond, captures the alkyl radical, and undergoes reductive elimination to forge the new C-C bond [1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, equip a 20 mL reaction vial with a magnetic stir bar.

  • Catalyst Loading: Add NiCl2​⋅dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%).

  • Substrate Addition: Add the target Aryl Bromide (1.0 equiv, 0.5 mmol) and anhydrous Na2​CO3​ (2.0 equiv).

  • Solvent & Reagents: Dissolve the mixture in anhydrous 1,2-dimethoxyethane (DME, 5.0 mL). Add 5-(bromomethyl)-5-ethyl-2-methylheptane (1.5 equiv, 0.75 mmol) and (TMS)3​SiH (1.5 equiv).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and irradiate with a 34 W Blue LED lamp at room temperature for 24 hours. Ensure vigorous stirring.

  • Workup: Quench the reaction by exposing it to air. Dilute with ethyl acetate, wash with water and brine, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography.

Metallaphotoredox Light Visible Light PC Ir Photocatalyst Cycle Light->PC SilylRad (TMS)3Si• PC->SilylRad Activates Silane (TMS)3SiH Silane->SilylRad AlkylRad Alkyl Radical (R•) SilylRad->AlkylRad Halogen Abstraction AlkylBr Bulky Alkyl-Br (Substrate) AlkylBr->AlkylRad Ni0 Ni(0) Catalyst NiI Ar-Ni(II)-Br Ni0->NiI + Ar-Br NiIII Ar-Ni(III)-R NiI->NiIII + R• NiIII->Ni0 SET from Ir Cycle Product Ar-R Product NiIII->Product Reductive Elimination

Diagram 2: Metallaphotoredox cycle enabling cross-electrophile coupling of unactivated bromides.

Protocol B: Palladium-Catalyzed Alkyl-Alkyl Suzuki-Miyaura Coupling

For the construction of purely aliphatic frameworks, coupling the bulky bromide with an alkylborane is required.

Causality & Design: Standard Pd catalysts fail to undergo oxidative addition with unactivated alkyl bromides and are prone to β -hydride elimination. By utilizing Pd(OAc)2​ in combination with tricyclohexylphosphine ( PCy3​ ), we generate a highly electron-rich, sterically demanding monomeric Pd(0) species. The electron density forces the oxidative addition into the unactivated C-Br bond at room temperature, while the extreme steric bulk of PCy3​ accelerates transmetalation and reductive elimination faster than β -hydride elimination can occur [2].

Step-by-Step Methodology:

  • Borane Preparation: In a dry flask under argon, hydroborate your terminal alkene of choice (1.2 equiv) with 9-BBN (0.5 M in THF) at room temperature for 2 hours to generate the Alkyl-9-BBN reagent.

  • Catalyst Activation: In a separate vial, combine Pd(OAc)2​ (4 mol%) and PCy3​ (8 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir for 15 minutes until the active catalyst forms.

  • Coupling: To the catalyst solution, add 5-(bromomethyl)-5-ethyl-2-methylheptane (1.0 equiv, 0.5 mmol) and finely powdered, anhydrous K3​PO4​ (1.5 equiv).

  • Integration: Transfer the Alkyl-9-BBN solution into the reaction vial.

  • Reaction Execution: Stir vigorously at room temperature (or up to 50 °C if transmetalation is sluggish) for 24 hours.

  • Workup: Quench with 1M NaOH and 30% H2​O2​ (to oxidize residual borane). Extract with diethyl ether, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Quantitative Data Summary

Table 2: Comparison of Alkylation Methodologies
ParameterProtocol A: MetallaphotoredoxProtocol B: Pd-Catalyzed Suzuki
Bond Formed C(sp3)−C(sp2) (Alkyl-Aryl) C(sp3)−C(sp3) (Alkyl-Alkyl)
Catalyst System NiCl2​⋅dme / Ir-Photocatalyst Pd(OAc)2​ / PCy3​
Key Additive (TMS)3​SiH (HAT agent)9-BBN (Boron source)
Typical Yield Range 65% - 85%55% - 75%
Temperature Room Temperature (Blue LED)Room Temperature to 50 °C
Functional Group Tolerance Excellent (Tolerates alcohols, amines)Good (Sensitive to unprotected polar groups)

References

  • Zhang, P., Le, C., & MacMillan, D. W. C. (2016). Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. Journal of the American Chemical Society, 138(26), 8084–8087. Available at:[Link]

  • Lou, S., & Fu, G. C. (2010). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Organic Syntheses, 87, 310-319. (Based on foundational methodology from J. Am. Chem. Soc. 2001). Available at:[Link]

Method

Application Note: Cross-Coupling Strategies for 5-(Bromomethyl)-5-ethyl-2-methylheptane

Introduction & Mechanistic Rationale The molecule 5-(Bromomethyl)-5-ethyl-2-methylheptane presents a formidable challenge in synthetic organic chemistry. Structurally, it is an unactivated, highly branched primary alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The molecule 5-(Bromomethyl)-5-ethyl-2-methylheptane presents a formidable challenge in synthetic organic chemistry. Structurally, it is an unactivated, highly branched primary alkyl bromide. Because the bromomethyl group is directly bonded to a quaternary carbon (C5), it is classified as a highly sterically hindered neopentyl-type electrophile .

Traditional palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Negishi) rely on a concerted two-electron oxidative addition. For neopentyl systems, the immense steric bulk surrounding the C–Br bond kinetically prohibits this concerted step, leading to catalyst stalling and negligible yields[1]. Furthermore, the lack of β-hydrogens on the quaternary C5 center prevents β-hydride elimination—a common side reaction—making this substrate uniquely suited for radical-based pathways.

To successfully functionalize this molecule, we must abandon two-electron logic and utilize [2]. By operating via a single-electron transfer (SET) mechanism, low-valent nickel species undergo halogen abstraction to generate a transient neopentyl radical. This radical is significantly less sterically encumbered than the parent halide and can rapidly recombine with an organonickel intermediate to form the desired C(sp²)–C(sp³) bond[1].

Catalyst & Ligand Design: The Causality of 5-Cyanoimidazole

The success of XEC for neopentyl bromides hinges entirely on ligand architecture. Standard bipyridine or phenanthroline ligands typically yield <5% of the desired product due to premature catalyst decomposition and poor SET dynamics[1].

High-throughput screening has identified 5-cyanoimidazole (5-carbonitrile-1H-imidazole) as a privileged ligand for this exact transformation[1]. The causality behind this ligand's efficacy is twofold:

  • Electronic Stabilization: The strongly electron-withdrawing nitrile group acts as a π-acid, stabilizing the low-valent Ni(0) and Ni(I) intermediates. This promotes productive reductive elimination over off-cycle decomposition pathways.

  • Steric Relief: The compact nature of the imidazole core minimizes steric repulsion when the bulky 5-(bromomethyl)-5-ethyl-2-methylheptane radical approaches the Ar–Ni(II) complex, facilitating the formation of the critical Ni(III) intermediate.

Quantitative Data: Ligand Performance Comparison

Data summarizes the coupling efficiency of neopentyl-type bromides under standard reductive conditions.

Ligand ClassSpecific LigandYield (%)Mechanistic Observation
Bipyridinedtbbpy< 5%Catalyst stalling; unreacted neopentyl bromide
Phenanthroline1,10-Phenanthroline< 5%Trace product; rapid Ni black precipitation
Pyridine-carbonitrilePicolinonitrile84%Good conversion; minor hydrodehalogenation
Imidazole-carbonitrile 5-Cyanoimidazole 94% Optimal SET dynamics; clean reductive elimination

Experimental Protocol: Ni-Catalyzed Arylation

This protocol describes the self-validating reductive cross-coupling of 5-(Bromomethyl)-5-ethyl-2-methylheptane with an aryl bromide to form a C(sp²)–C(sp³) bond.

Reagents & Stoichiometry
  • 5-(Bromomethyl)-5-ethyl-2-methylheptane: 117.6 mg (0.50 mmol, 1.0 equiv)

  • Aryl Bromide: 0.75 mmol (1.5 equiv)

  • NiCl₂(DME): 11.0 mg (0.05 mmol, 10 mol%)

  • 5-Cyanoimidazole: 4.7 mg (0.05 mmol, 10 mol%)

  • Zinc dust: 65.4 mg (1.00 mmol, 2.0 equiv)

  • Sodium Iodide (NaI): 18.7 mg (0.125 mmol, 25 mol%)

  • Trifluoroacetic Acid (TFA): 3.8 µL (0.05 mmol, 10 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA): 1.6 mL (0.3 M)

Step-by-Step Methodology
  • Inert Atmosphere Assembly: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂(DME), 5-cyanoimidazole, NaI, and Zn dust.

    Expert Insight: The glovebox is non-negotiable. Oxygen rapidly quenches both the Ni(0) active catalyst and the transient neopentyl radical, leading to hydroperoxide formation and complete reaction failure.

  • Substrate Addition: Add the aryl bromide and 5-(Bromomethyl)-5-ethyl-2-methylheptane directly to the solid mixture.

  • Solvent & Activator Introduction: Inject anhydrous DMA, immediately followed by the addition of TFA.

    Expert Insight (Causality): This step is a self-validating activation loop. TFA chemically etches the passivating ZnO layer off the zinc dust, exposing fresh Zn(0) required to reduce the Ni(II) precatalyst to the active Ni(0) species[1]. Concurrently, NaI drives an in situ Finkelstein reaction, transiently converting the neopentyl bromide into a more SET-labile neopentyl iodide, accelerating the radical generation step[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 60 °C for 16 hours.

    Expert Insight: High-speed stirring is critical. The reduction of Ni(II) to Ni(0) is a heterogeneous process occurring at the zinc surface; poor mass transfer will starve the catalytic cycle of Ni(0), leading to homocoupling of the aryl bromide.

  • Workup & Isolation: Quench the reaction by diluting with ethyl acetate (10 mL). Filter the mixture through a short pad of Celite to remove unreacted zinc and inorganic salts. Wash the filtrate with 1M HCl (to remove imidazole/Ni), followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Alternative sp³–sp³ Coupling Strategies

If the goal is to couple 5-(Bromomethyl)-5-ethyl-2-methylheptane with another aliphatic system (C(sp³)–C(sp³) bond formation), traditional XEC is less effective. In such cases, researchers should pivot to utilizing Ir/Ni dual catalytic systems[3], or using a divided cell[4]. However, note that yields for neopentyl systems in sp³–sp³ couplings remain modest (typically 40-55%) compared to sp²–sp³ XEC.

Mechanistic Visualization

XEC_Catalytic_Cycle Ni0 Ni(0)L Active Catalyst ArNiII Ar-Ni(II)-Br Oxidative Addition Ni0->ArNiII + Ar-Br ArNiIII Ar-Ni(III)(R)-Br Radical Capture ArNiII->ArNiIII + R• (Neopentyl Radical) NiI Ni(I)-Br Halogen Abstractor ArNiIII->NiI - Ar-R (Product) NiII Ni(II)-Br2 Resting State NiI->NiII + R-Br (Halogen Abstraction) - R• NiII->Ni0 + Zn(0) - ZnBr2

Catalytic cycle for the Nickel-catalyzed cross-electrophile coupling of neopentyl bromides.

References

  • Qu, B., et al. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry, 2020. Source: ACS Publications. URL: [Link]

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2023. Source: PubMed Central (NIH). URL: [Link]

  • MacMillan, D. W. C., et al. "Metallaphotoredox-catalysed sp³–sp³ cross-coupling of carboxylic acids with alkyl halides." Nature, 2016. Source: Nature. URL: [Link]

  • Lin, S., et al. "Electrochemical Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides with Alkyl Tosylates." Journal of the American Chemical Society, 2023. Source: PubMed Central (NIH). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 5-(Bromomethyl)-5-ethyl-2-methylheptane alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to functionalize highly hindered aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when attempting to functionalize highly hindered aliphatic chains.

The molecule 5-(Bromomethyl)-5-ethyl-2-methylheptane represents a worst-case scenario for classical organic synthesis. It is a severe "neopentyl-type" halide. The primary carbon bearing the bromine leaving group is directly adjacent to a fully substituted quaternary β -carbon (C5), which is bonded to an ethyl group, a propyl chain, and an isohexyl chain. This structural motif notoriously shuts down traditional nucleophilic substitution pathways.

This guide provides the mechanistic causality behind these failures and field-proven, modern protocols to bypass these limitations.

Diagnostic FAQs: Why is my reaction failing?

Q: I am trying to alkylate an amine/aryl group using 5-(Bromomethyl)-5-ethyl-2-methylheptane and standard bases (e.g., K₂CO₃, DMF, 80°C). Why am I recovering only unreacted starting material or rearranged byproducts?

A: You are encountering the absolute physical limits of the SN2 mechanism. In a standard SN2 reaction, the nucleophile must approach the electrophilic α -carbon from exactly 180° opposite the leaving group. In your substrate, the massive steric bulk of the quaternary β -carbon creates an impenetrable physical blockade, raising the activation energy ( Ea​ ) of the pentacoordinate transition state to prohibitive levels 1 [[2]]().

If you attempt to force the reaction by increasing the temperature, you induce heterolytic cleavage (SN1). However, the resulting primary carbocation is thermodynamically unstable and will immediately undergo a Wagner-Meerwein 1,2-alkyl shift to form a more stable tertiary carbocation, yielding isomerized byproducts rather than your target molecule.

MechanisticPathways Substrate 5-(Bromomethyl)-5-ethyl- 2-methylheptane (Neopentyl-Type Halide) SN2 SN2 Pathway (2-Electron) Substrate->SN2 Strong Nucleophile SN1 SN1 Pathway (2-Electron) Substrate->SN1 Polar Protic Solvent Radical Radical Pathway (1-Electron) Substrate->Radical Ni/Photoredox Catalysis SN2_Result Failed Alkylation (Steric Blockade) SN2->SN2_Result Backside Attack Prevented SN1_Result Wagner-Meerwein Rearrangement SN1->SN1_Result Primary Carbocation Shift Radical_Result Successful Cross-Coupling Radical->Radical_Result Halogen Abstraction

Mechanistic divergence of neopentyl-type halides under ionic versus radical conditions.

Troubleshooting Guide: Shifting from 2-Electron to 1-Electron Pathways

Q: If ionic chemistry is blocked, how do I successfully form a bond at this position?

A: You must abandon 2-electron nucleophilic substitution and transition to 1-electron (radical) pathways. Carbon radicals are sp2 -hybridized (planar) or rapidly inverting shallow pyramids. Because they do not require a strict 180° backside trajectory, they are virtually immune to β -carbon steric hindrance.

Solution A: C–C Bond Formation via Nickel-Catalyzed Reductive Coupling For coupling your substrate with an aryl or alkyl halide, cross-electrophile reductive coupling is the modern standard. Recent pharmaceutical developments have identified specific ligands, such as 5-cyanoimidazole, that excel at coupling sterically hindered neopentyl bromides with aryl halides 3. The nickel catalyst undergoes single-electron transfer (SET) to generate a primary alkyl radical, which recombines with the Ni center to form the C–C bond.

Solution B: C–N Bond Formation via Metallaphotoredox Catalysis For N-alkylation (e.g., attaching an amine), utilize a Halogen Abstraction-Radical Capture (HARC) mechanism. Using a copper catalyst and a photocatalyst under blue LED irradiation, silyl radicals abstract the bromine atom to generate the neopentyl radical. This radical is rapidly captured by a copper-bound amine, bypassing the SN2 barrier entirely 4.

Quantitative Data: Strategy Comparison
Alkylation StrategyMechanismTypical Yield (%)Reaction TimePrimary LimitationBest Application
Classical Base/Solvent (e.g., K₂CO₃, DMF)SN2 (2-Electron)< 5%48hSevere steric blockade at β -carbon.Unhindered primary halides (Not applicable here).
High-Temp Finkelstein (NaI, DMPU, 150°C)SN2 (Halide Exchange)10 - 15%72hCompeting E1/SN1 rearrangement.Desperation attempts for simple nucleophiles.
Ni-Catalyzed Reductive Coupling Cross-Electrophile (Radical)75 - 90%24hRequires stoichiometric metallic reductant (Zn/Mn).C–C bond formation (Aryl/Alkyl coupling).
Cu-Metallaphotoredox (HARC) 1-Electron Radical Capture65 - 85%16hRequires specialized LED photoreactor setup.C–N bond formation (Amine alkylation).
Validated Experimental Protocols

Workflow Step1 1. Catalyst Prep NiBr2 + Ligand Step2 2. Substrate Addition Neopentyl Halide + Ar-Br Step1->Step2 Step3 3. Reductant Addition Zn or Mn powder Step2->Step3 Step4 4. Reaction DMA, 25-60°C, 24h Step3->Step4 Step5 5. Workup Filtration & Chromatography Step4->Step5

Step-by-step workflow for the Nickel-catalyzed cross-electrophile reductive coupling.

Protocol 1: Nickel-Catalyzed C–C Cross-Coupling

Causality: This protocol uses 5-cyanoimidazole to stabilize the active Ni species, while Zn powder acts as a terminal reductant to turn over the catalytic cycle by reducing Ni(II) back to Ni(0).

  • Preparation: In a nitrogen-filled glovebox, charge a vial with NiBr₂·glyme (10 mol%), 5-cyanoimidazole (15 mol%), and the aryl bromide (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA). Stir for 10 minutes to allow the pre-catalyst complex to form.

  • Substrate & Reductant: Add 5-(Bromomethyl)-5-ethyl-2-methylheptane (1.5 equiv) and activated Zinc powder (2.5 equiv).

  • Self-Validation Step: Observe the reaction mixture. A successful initiation is indicated by a color change from pale green (NiII) to deep red/brown upon the addition of the reductant, confirming the formation of the active low-valent Ni species.

  • Execution: Seal the vial, remove from the glovebox, and stir at 60°C for 24 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Zn salts, and purify via flash chromatography.

Protocol 2: Copper-Catalyzed Photoredox N-Alkylation (HARC)

Causality: Tris(trimethylsilyl)silane (TTMSS) is used as a halogen-atom transfer (HAT) agent. The resulting silyl radical is highly electrophilic and rapidly abstracts the bromine from the sterically hindered neopentyl position to generate the carbon radical.

  • Preparation: Charge a vial with the amine nucleophile (1.0 equiv), CuCl₂ (10 mol%), an Ir-based photocatalyst (e.g., Ir(ppy)₃, 1 mol%), and LiOtBu (2.0 equiv).

  • Reagent Addition: Add 5-(Bromomethyl)-5-ethyl-2-methylheptane (1.5 equiv) and TTMSS (1.5 equiv) in anhydrous 1,4-dioxane.

  • Self-Validation Step: Degas the mixture via three freeze-pump-thaw cycles. Critical Check: Ensure the reaction mixture remains strictly anaerobic; oxygen rapidly quenches the excited state photocatalyst and intercepts the alkyl radical, leading to oxidation byproducts.

  • Execution: Irradiate the mixture with a 34 W blue LED lamp at room temperature for 16 hours.

  • Workup: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

References
  • Source: benchchem.
  • Source: libretexts.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Technical Support Center: Stabilization and Storage of 5-(Bromomethyl)-5-ethyl-2-methylheptane

Welcome to the Advanced Technical Support Center. As a neopentyl-type primary alkyl bromide (CAS: 1481858-47-2)[1], 5-(Bromomethyl)-5-ethyl-2-methylheptane presents unique handling challenges. While its highly branched q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a neopentyl-type primary alkyl bromide (CAS: 1481858-47-2)[1], 5-(Bromomethyl)-5-ethyl-2-methylheptane presents unique handling challenges. While its highly branched quaternary beta-carbon renders it exceptionally resistant to standard bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2), it remains highly vulnerable to radical-mediated photodegradation and rearrangement-driven solvolysis[2].

This guide provides researchers and drug development professionals with field-proven, self-validating troubleshooting protocols to ensure absolute reagent integrity.

Troubleshooting FAQs & Mechanistic Insights

Q1: My reagent has developed a distinct yellow/brown tint after three months of storage. What caused this, and is the batch ruined? A1: The discoloration is caused by the accumulation of free bromine gas (Br2). Alkyl halides are inherently light-sensitive. Exposure to ambient UV/Vis light induces homolytic cleavage of the C–Br bond, generating highly reactive bromine radicals. These radicals recombine to form Br2, which imparts the yellow/brown tint[3]. Because your compound has a neopentyl structure, the resulting carbon radical is sterically protected and relatively stable, which thermodynamically drives this forward reaction. Resolution: The batch is easily salvageable if the degradation is purely photolytic. You must pass the liquid through a short plug of activated basic alumina to strip the free bromine and any trace hydrobromic acid (HBr)[4].

Q2: GC-MS analysis of a degraded batch shows a tertiary alcohol impurity. How did a primary bromide hydrolyze so quickly? A2: While neopentyl bromides resist direct SN2 attack due to extreme steric hindrance, prolonged exposure to moisture and temperatures above 15°C triggers an SN1-like solvolysis[5]. The transient primary carbocation intermediate immediately undergoes a 1,2-alkyl shift (Wagner-Meerwein rearrangement) to relieve strain, forming a highly stable tertiary carbocation at the C5 position. This tertiary carbocation is then rapidly trapped by ambient moisture to form a tertiary alcohol[2]. Resolution: Store the compound strictly over activated 4Å molecular sieves at 2–8°C to arrest thermal kinetics and eliminate the nucleophile (water).

Q3: Can I store this compound in a standard clear glass vial if it is kept in a dark refrigerator? A3: No. Even brief light exposure during refrigerator door openings can initiate a radical chain reaction[5]. Furthermore, standard soda-lime glass contains surface silanols that can act as mild Lewis acids, catalyzing degradation. Always use amber, inert borosilicate vials purged with Argon[3].

G cluster_photo Photodegradation Pathway cluster_hydro Thermal Solvolysis Pathway Start 5-(Bromomethyl)-5-ethyl- 2-methylheptane Radical Homolytic Cleavage (C• + Br•) Start->Radical UV/Vis Light Rearrangement 1,2-Alkyl Shift (Wagner-Meerwein) Start->Rearrangement H2O + Heat (>15°C) Br2 Bromine Gas (Br2) Yellow/Brown Tint Radical->Br2 Radical Recombination TertAlcohol Tertiary Alcohol Impurity Rearrangement->TertAlcohol Nucleophilic Attack

Mechanistic pathways of photodegradation and thermal solvolysis for neopentyl-type alkyl bromides.

Quantitative Degradation Metrics

To maintain scientific integrity, visual inspection must be paired with quantitative analytical thresholds. Use the following table to benchmark the health of your reagent inventory.

ParameterOptimal BaselineWarning ThresholdCritical Action Limit
Storage Temperature 2°C to 8°C> 15°C> 25°C (Quarantine & Re-test)
Moisture Content (Karl Fischer) < 50 ppm> 100 ppm> 500 ppm (Dry over 4Å Sieves)
Free Bromine (APHA Color Scale) < 10 APHA (Clear)50 APHA (Slight Yellow)> 100 APHA (Purify via Alumina)
Headspace Atmosphere 100% Argon< 95% Inert GasAmbient Air (Purge Immediately)

Self-Validating Purification & Storage Protocol

If your batch has breached the critical action limits outlined above, execute the following self-validating protocol to restore and stabilize the compound.

Step 1: Pre-Assessment Validation

  • Action: Extract a 50 µL aliquot and run a baseline GC-FID analysis to quantify % purity. Visually inspect the bulk liquid against a white background to determine the APHA color scale.

  • Causality: Establishing a quantitative baseline ensures that the subsequent purification steps can be mathematically validated for efficacy.

Step 2: Basic Alumina Filtration

  • Action: Pack a 5-cm glass column with activated basic alumina (Brockmann Grade I). Pass the degraded alkyl bromide rapidly through the column under a slight positive pressure of Argon[4].

  • Causality: Basic alumina (pH ~9-10) acts as a dual-action scavenger. It chemically neutralizes acidic HBr and physically adsorbs polar Br2 and moisture. The non-polar, sterically bulky alkyl halide passes through unretained, effectively isolating the pure product from its degradation byproducts.

Step 3: Post-Filtration Validation

  • Action: Repeat the GC-FID analysis and visual inspection on the eluent.

  • Validation Check: The complete disappearance of the Br2 peak and the restoration of a clear, colorless liquid (< 10 APHA) validates the success of the filtration step. If a yellow tint persists, repeat Step 2.

Step 4: Schlenk Line Degassing (Freeze-Pump-Thaw)

  • Action: Transfer the purified liquid to a Schlenk flask. Freeze the liquid in liquid nitrogen, evacuate the headspace via a vacuum pump, isolate the flask, and allow it to thaw. Repeat this cycle three times.

  • Causality: Ambient oxygen dissolves easily in organic liquids and acts as a triplet radical initiator, accelerating future photodegradation. Degassing removes this dissolved O2, fundamentally disabling the oxidative radical pathway.

Step 5: Storage Conditioning & Final Validation

  • Action: Transfer the degassed liquid into an amber borosilicate ampoule[3]. Add 5% w/v of oven-activated 4Å molecular sieves. Seal the ampoule under a strict Argon atmosphere and store at 2–8°C[2].

  • Causality: The amber glass blocks UV initiation. The 4Å sieves continuously trap any micro-ingress of H2O molecules (kinetic diameter ~2.65Å), preventing SN1 solvolysis[5].

  • Validation Check: Prepare a secondary, sealed 1 mL control vial containing the purified compound. Subject this control to 30-day accelerated stability testing at 25°C. A lack of degradation in the control vial validates the absolute efficacy of your inerting and drying techniques.

Workflow Receive Inspect Reagent Check Visual & GC-MS Validation Receive->Check Pass Clear Liquid (No Impurities) Check->Pass Validated Fail Yellow Tint (Br2 Present) Check->Fail Degraded Store Store: Amber Vial, Argon, 2-8°C Pass->Store Transfer Purify Basic Alumina Filtration Fail->Purify Strip Br2/HBr Purify->Check Re-validate

Self-validating workflow for the inspection, purification, and storage of neopentyl alkyl bromides.

References

  • Organic Syntheses. "Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides." orgsyn.org. Available at: [Link]

  • Google Patents. "US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide." google.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 5-(Bromomethyl)-5-ethyl-2-methylheptane vs. Neopentyl Bromide

A Guide for Drug Development and Organic Synthesis Professionals Introduction In the intricate landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds, the selection of appropria...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development and Organic Synthesis Professionals

Introduction

In the intricate landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds, the selection of appropriate alkylating agents is paramount. The reactivity of these agents governs reaction efficiency, yield, and the impurity profile of the final product. This guide provides a detailed comparative analysis of two structurally related primary alkyl bromides: neopentyl bromide (1-bromo-2,2-dimethylpropane) and the more complex 5-(Bromomethyl)-5-ethyl-2-methylheptane.

Both molecules share a critical structural feature: a bromine atom attached to a primary carbon, which is itself bonded to a quaternary carbon (a neopentyl-type arrangement). This configuration imparts significant and distinct steric hindrance that profoundly impacts their reactivity in nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding these differences is crucial for predicting reaction outcomes and designing robust synthetic routes.

Structural and Steric Analysis

The reactivity of an alkyl halide is fundamentally dictated by the steric environment around the electrophilic α-carbon (the carbon bonded to the bromine). Nucleophiles and bases must be able to physically access the reaction site.

Neopentyl Bromide features a compact, sterically demanding tert-butyl group at the β-position. This group acts as a formidable shield, effectively blocking the backside trajectory required for an SN2 reaction.

5-(Bromomethyl)-5-ethyl-2-methylheptane possesses a significantly more complex and arguably more sterically encumbered structure. The β-carbon is not only quaternary but is also substituted with larger, more conformationally flexible alkyl groups (an ethyl group, a sec-butyl fragment, and an isobutyl fragment). This increased bulk is expected to further inhibit access to the α-carbon.

Structures cluster_neo Neopentyl Bromide cluster_heptane 5-(Bromomethyl)-5-ethyl-2-methylheptane C_alpha_neo Br_neo Br C_alpha_neo->Br_neo C_beta_neo C_alpha_neo->C_beta_neo H1_alpha_neo H C_alpha_neo->H1_alpha_neo H2_alpha_neo H C_alpha_neo->H2_alpha_neo Me1_neo CH₃ C_beta_neo->Me1_neo Me2_neo CH₃ C_beta_neo->Me2_neo Me3_neo CH₃ C_beta_neo->Me3_neo C_alpha_hep Br_hep Br C_alpha_hep->Br_hep C_beta_hep C_alpha_hep->C_beta_hep H1_alpha_hep H C_alpha_hep->H1_alpha_hep H2_alpha_hep H C_alpha_hep->H2_alpha_hep Ethyl_hep Ethyl C_beta_hep->Ethyl_hep secButyl_hep sec-Butyl fragment C_beta_hep->secButyl_hep isoButyl_hep iso-Butyl fragment C_beta_hep->isoButyl_hep SN2_Hindrance cluster_neo Neopentyl Bromide cluster_heptane 5-(Bromomethyl)-5-ethyl-2-methylheptane Nu Nu Cα_neo Cα_neo Nu->Cα_neo Backside Attack label_neo Steric Clash! Br Br Cα_neo->Br Leaving Group Cβ_neo Cβ (tert-butyl) Cα_neo->Cβ_neo Me1 Me1 Cβ_neo->Me1 CH₃ Me2 Me2 Cβ_neo->Me2 CH₃ Me3 Me3 Cβ_neo->Me3 CH₃ Nu2 Nu Cα_hep Cα_hep Nu2->Cα_hep Backside Attack label_hep Severe Steric Clash! Br2 Br2 Cα_hep->Br2 Br Cβ_hep Cβ (quaternary) Cα_hep->Cβ_hep Alkyl1 Alkyl1 Cβ_hep->Alkyl1 Large Alkyl Alkyl2 Alkyl2 Cβ_hep->Alkyl2 Groups Alkyl3 Alkyl3 Cβ_hep->Alkyl3

Figure 2: Steric hindrance to SN2 backside attack.

Reactivity in E2 Elimination

The E2 reaction is also a concerted, one-step process where a base removes a proton from a β-carbon, simultaneously leading to the formation of a double bond and the departure of the leaving group. A critical requirement for this mechanism is the presence of at least one hydrogen atom on the β-carbon. [1] Neopentyl Bromide: This molecule has three equivalent methyl groups at the β-position, providing a total of nine β-hydrogens. Therefore, an E2 reaction is mechanistically possible. However, the same steric hindrance that plagues the SN2 reaction also impedes the E2 pathway. A base, especially a bulky one, will have difficulty accessing these β-protons. [2]While possible, the reaction is generally slow and often requires strong, sterically hindered bases (like potassium tert-butoxide) to favor elimination over the already very slow substitution. [3] 5-(Bromomethyl)-5-ethyl-2-methylheptane: This is the most significant point of differentiation. The β-carbon (C5) in this molecule is a quaternary carbon atom bonded to four other carbon atoms (C4, C6, the ethyl group's C, and the bromomethyl Cα). There are no hydrogen atoms directly attached to the β-carbon. Consequently, a standard E2 elimination reaction is mechanistically impossible for this compound.

E2_Comparison cluster_neo_e2 Neopentyl Bromide E2 Pathway cluster_hep_e2 5-(Bromomethyl)-5-ethyl-2-methylheptane E2 Pathway Base Base: Proton Base->Proton C_beta_neo Proton->C_beta_neo C_alpha_neo C_beta_neo->C_alpha_neo Br_neo Br C_alpha_neo->Br_neo Alkene Alkene Product path Path: Possible, but sterically hindered Base2 Base: no_proton No β-Protons! Base2->no_proton C_beta_hep C_alpha_hep C_beta_hep->C_alpha_hep C1 C C_beta_hep->C1 C2 C C_beta_hep->C2 C3 C C_beta_hep->C3 Br_hep Br C_alpha_hep->Br_hep no_proton->C_beta_hep path2 Path: Impossible

Figure 3: Comparison of E2 elimination pathways.

Alternative Reaction Pathways: SN1 and E1

Under conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures, no strong base/nucleophile), these substrates may undergo SN1 or E1 reactions. However, both would proceed through a highly unstable primary carbocation, which would immediately rearrange via a 1,2-alkyl shift to form a more stable tertiary carbocation. [4][5]This rearrangement complicates the product mixture and is a critical consideration in synthesis design.

Summary of Reactivity

The predicted reactivity profiles are summarized below.

FeatureNeopentyl Bromide5-(Bromomethyl)-5-ethyl-2-methylheptaneRationale
Substrate Class Primary Alkyl HalidePrimary Alkyl HalideBromine is on a -CH₂- group.
β-Carbon Quaternary (tert-butyl)Quaternary (substituted)Carbon adjacent to the C-Br bond is fully substituted.
SN2 Reactivity Extremely Low (~10⁻⁵ vs EtBr) [6][4]Predicted to be even lowerSevere steric hindrance at the β-carbon blocks backside attack. The larger alkyl groups on the heptane derivative provide a greater steric shield.
β-Hydrogens Yes (9 available)None The β-carbon in the heptane derivative is bonded to four other carbon atoms.
E2 Reactivity Possible, but slowImpossible E2 mechanism requires a β-proton for the base to abstract.
Favored Pathways SN1/E1 with rearrangement under forcing conditions. [5]SN1/E1 with rearrangement under forcing conditions.Avoidance of SN2/E2 pathways leads to carbocationic mechanisms if reaction is forced.

Experimental Protocol: Competitive Reactivity Assay

To empirically validate these predictions, a competitive reaction followed by Gas Chromatography (GC) analysis is the most effective method. This protocol allows for the direct comparison of disappearance rates of the two starting materials under identical conditions.

Objective: To determine the relative reaction rates of neopentyl bromide and 5-(Bromomethyl)-5-ethyl-2-methylheptane with a nucleophile (for SN2) and a strong base (for E2).

Materials:

  • Neopentyl bromide

  • 5-(Bromomethyl)-5-ethyl-2-methylheptane

  • Sodium Iodide (NaI)

  • Potassium tert-butoxide (KOtBu)

  • Acetone (anhydrous)

  • tert-Butanol (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Workflow Diagram:

Workflow cluster_SN2 S_N_2 Experiment cluster_E2 E2 Experiment start Start: Prepare Reagents prep_sn2 1. Prepare equimolar solution of both bromides and internal standard in Acetone. start->prep_sn2 prep_e2 1. Prepare equimolar solution of both bromides and internal standard in t-Butanol. start->prep_e2 react_sn2 2. Add excess Sodium Iodide (NaI). Stir at 50°C. prep_sn2->react_sn2 sample_sn2 3. Withdraw aliquots at t = 0, 1, 2, 4, 8, 24h. react_sn2->sample_sn2 quench_sn2 4. Quench with water, extract with ether. sample_sn2->quench_sn2 gc 5. Analyze all samples by GC-FID. quench_sn2->gc react_e2 2. Add excess Potassium tert-Butoxide (KOtBu). Stir at 80°C. prep_e2->react_e2 sample_e2 3. Withdraw aliquots at t = 0, 1, 2, 4, 8, 24h. react_e2->sample_e2 quench_e2 4. Quench with water, extract with ether. sample_e2->quench_e2 quench_e2->gc analysis 6. Plot [Substrate]/[Standard] vs. Time. Determine relative rates of disappearance. gc->analysis end End: Conclude Reactivity analysis->end

Figure 4: Experimental workflow for competitive reactivity analysis.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution in the appropriate solvent (Acetone for SN2, t-Butanol for E2) containing equimolar amounts (e.g., 0.1 M) of neopentyl bromide, 5-(Bromomethyl)-5-ethyl-2-methylheptane, and the internal standard.

  • Reaction Initiation:

    • For SN2: To the acetone stock solution, add a significant excess (e.g., 5 equivalents) of NaI. Begin stirring in a sealed vessel at a constant temperature (e.g., 50 °C).

    • For E2: To the t-butanol stock solution, add a significant excess (e.g., 3 equivalents) of KOtBu. Begin stirring in a sealed vessel under an inert atmosphere (N₂) at a constant temperature (e.g., 80 °C).

  • Sampling: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture immediately after adding the reagent (t=0) and at regular intervals thereafter (e.g., 1, 2, 4, 8, 24 hours).

  • Workup: Immediately quench each aliquot in a vial containing 1 mL of water and 1 mL of diethyl ether. Shake vigorously and allow the layers to separate. The organic layer contains the unreacted alkyl bromides and the internal standard.

  • GC Analysis: Inject a small volume (e.g., 1 µL) of the organic layer from each timed sample into the GC-FID.

  • Data Analysis: For each chromatogram, determine the peak areas for neopentyl bromide, 5-(Bromomethyl)-5-ethyl-2-methylheptane, and the internal standard. Normalize the peak areas of the two substrates by dividing by the peak area of the internal standard. Plot the normalized peak area versus time for each substrate. The rate of decrease in the normalized peak area is directly proportional to the rate of reaction.

Predicted Outcome:

  • In the SN2 experiment, both compounds will react extremely slowly, if at all. The GC data will likely show negligible change in the concentration of either bromide over 24 hours.

  • In the E2 experiment, the concentration of neopentyl bromide should decrease over time, while the concentration of 5-(Bromomethyl)-5-ethyl-2-methylheptane will remain unchanged, confirming its inability to undergo E2 elimination.

Conclusion

While both 5-(Bromomethyl)-5-ethyl-2-methylheptane and neopentyl bromide are primary alkyl halides with significant steric hindrance, their reactivity profiles are distinct. Both are essentially inert to SN2 reactions. The critical difference lies in their susceptibility to E2 elimination: neopentyl bromide can undergo a slow E2 reaction, whereas 5-(Bromomethyl)-5-ethyl-2-methylheptane cannot , due to the complete absence of β-hydrogens. This fundamental difference makes the latter an even more robustly inert structure for substitution and elimination, a factor that must be carefully considered when designing it into a synthetic pathway. Any reaction involving these substrates is likely to proceed only under harsh, forcing conditions that promote carbocationic rearrangements.

References

  • Filo. (2025, November 19). The rate of SN² reaction of neopentyl bromide with sodium ethoxide procee...
  • American Chemical Society. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
  • Chemistry Steps. The E2 Reaction Mechanism.
  • Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction.
  • Michigan State University Chemistry. Elimination Reactions of Alkyl Halides.
  • Elimination Reactions.
  • Chemistry LibreTexts. (2023, January 22). E2 Reactions.
  • YouTube. (2019, June 5). Substitution Reactions of Neopentyl Halides.
  • WebAssign. Lab 5 - S N 2 Reactions of Alkyl Halides.

Sources

Comparative

HPLC method validation for purity analysis of 5-(Bromomethyl)-5-ethyl-2-methylheptane

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of 5-(Bromomethyl)-5-ethyl-2-methylheptane This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for the Purity Analysis of 5-(Bromomethyl)-5-ethyl-2-methylheptane

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As an aliphatic alkyl halide, this compound presents a significant analytical challenge due to its lack of a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective. Here, we explore robust analytical solutions, compare alternative detection strategies, and present a detailed validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The Analytical Challenge: Detecting the "Invisible"

5-(Bromomethyl)-5-ethyl-2-methylheptane is a saturated, non-chromophoric molecule. This property is the primary hurdle in developing a purity assay, as the most common HPLC detector, the UV-Vis detector, relies on an analyte's ability to absorb light.[1] Consequently, a successful method hinges on selecting an appropriate alternative detection strategy or modifying the analyte to make it detectable.

Part 1: Strategic Method Development and Detector Selection

Before validation can begin, a reliable and robust analytical method must be developed. The central choice revolves around the detection system.

Alternative 1: Universal HPLC Detectors

For non-chromophoric compounds, "universal" detectors that measure a bulk property of the eluent are the most direct solution. The leading technologies are the Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), and Refractive Index Detector (RID).

  • Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[2] While truly universal, it suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility for complex purity analyses.[3][4]

  • Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[5] It is compatible with gradient elution and more sensitive than RI detection, making it a viable option.[6][7]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it imparts a positive charge to the resulting analyte particles and measures this charge using an electrometer.[8] CAD is now widely regarded as a standard for quantifying non-chromophoric substances, offering high sensitivity, a wide dynamic range, and gradient compatibility.[9][10]

Comparison of Universal Detectors

FeatureRefractive Index (RI)Evaporative Light Scattering (ELSD)Charged Aerosol (CAD)
Principle Measures changes in refractive indexMeasures scattered light from analyte particlesMeasures charge of analyte particles
Gradient Compatible No[3]Yes[5]Yes[9]
Sensitivity Low[2]Moderate to High[11]High[12]
Response Linearity Generally LinearNon-linear (often requires data transformation)[8]Non-linear (can be linearized over small ranges)[8][10]
Mobile Phase AnyMust be volatile[6]Must be volatile[8]
Best For Isocratic analysis of simple mixtures, sugarsNon-volatile and semi-volatile analytes[1]Broad range of non- and semi-volatile analytes[9]

Verdict: For a robust purity method that can separate the main component from potential non-volatile impurities, the Charged Aerosol Detector (CAD) represents the most advanced and reliable choice due to its superior sensitivity and performance with gradient elution.

Alternative 2: Pre-Column Derivatization

An alternative strategy is to chemically modify the analyte by attaching a "tag" with strong UV absorbance or fluorescence.[13] For an alkyl halide like 5-(Bromomethyl)-5-ethyl-2-methylheptane, a nucleophilic substitution reaction could be employed to introduce a chromophore.[14][15] For instance, reacting the analyte with a reagent like 1-(4-Nitrophenyl) piperazine can create a derivative with strong UV absorption, allowing for highly sensitive detection.[16][17]

Pros and Cons of Derivatization:

  • Pros: Enables use of highly sensitive and linear UV-Vis or Fluorescence detectors.

  • Cons: Adds complexity; the derivatization reaction must be reproducible, complete, and not produce interfering by-products. This adds extra steps to the validation process.

For this guide, we will proceed with the more direct and modern approach: HPLC with Charged Aerosol Detection (HPLC-CAD) . This avoids the complexities of reaction validation while providing the necessary performance for a purity method.

Part 2: A Comprehensive Validation Protocol for the HPLC-CAD Method

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[18] The following protocol is designed in accordance with ICH Q2(R1) guidelines.[19][20]

HPLC Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Dev Develop HPLC-CAD Method (Column, Mobile Phase, Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Establishes baseline Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness Final check Report Final Validation Report Robustness->Report

Caption: Overall workflow for HPLC method validation.

Proposed Chromatographic Conditions (HPLC-CAD)
  • Instrument: HPLC system with a Charged Aerosol Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • CAD Settings: Evaporation Temp: 35°C, Gas (Nitrogen) Pressure: 60 psi

Specificity

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[20] For a purity method, this ensures that peaks corresponding to impurities are not misinterpreted and that the main analyte peak is free from co-eluting species.[21][22]

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the sample diluent (e.g., Acetonitrile).

    • Analyte Solution: Prepare a solution of 5-(Bromomethyl)-5-ethyl-2-methylheptane at the target concentration (e.g., 1.0 mg/mL).

    • Spiked Solution: If known impurities are available, spike them into the Analyte Solution.

  • Forced Degradation: Subject the Analyte Solution to stress conditions to intentionally degrade it.[22] This demonstrates the method's ability to separate the analyte from its degradation products.

    • Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, heat at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid material at 80°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the blank, the unstressed analyte solution, and all stressed solutions into the HPLC system.

  • Evaluation:

    • The blank injection should show no interfering peaks at the retention time of the analyte or its known impurities.

    • Compare the chromatograms of the stressed samples to the unstressed sample. The method is specific if all degradation product peaks are baseline-resolved from the main analyte peak.[23]

Specificity Logic cluster_hplc HPLC-CAD Analysis Analyte Analyte Solution (1.0 mg/mL) Analysis Inject and Acquire Chromatograms Analyte->Analysis Blank Blank (Diluent Only) Blank->Analysis Stressed Forced Degradation Samples (Acid, Base, Oxidative, etc.) Stressed->Analysis Evaluation Peak Purity & Resolution Assessment Analysis->Evaluation Result Demonstrated Specificity: - No interference from blank - Degradants are resolved Evaluation->Result If criteria met

Caption: Logical flow for demonstrating method specificity.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[24] The range is the interval over which the method is shown to be linear, accurate, and precise.[25] For a purity assay, the range should typically cover 80% to 120% of the target concentration.[23]

Experimental Protocol:

  • Prepare Stock Solution: Create a high-concentration stock solution of the analyte.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of a 1.0 mg/mL target concentration).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.998.[26]

Hypothetical Linearity Data

Concentration Level (%)Concentration (mg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
800.8080150803508000080167
900.9090200905009010090267
1001.00100300100100100700100367
1101.10110500110200110800110500
1201.20120600120900121200120900
Linear Regression Results Slope: 100550Y-Intercept: 450R²:
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[27] It is determined by applying the method to samples with known concentrations and measuring the percent recovery.

Experimental Protocol:

  • Sample Preparation: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[26] If a sample matrix (placebo) is not available, accuracy can be determined by direct analysis of a certified reference standard.

  • Analysis: Analyze the samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[28]

Hypothetical Accuracy Data

LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (Rep 1)0.800.79599.4%
80% (Rep 2)0.800.803100.4%
80% (Rep 3)0.800.79899.8%
80% Average 99.9%
100% (Rep 1)1.001.011101.1%
100% (Rep 2)1.000.99599.5%
100% (Rep 3)1.001.005100.5%
100% Average 100.4%
120% (Rep 1)1.201.19099.2%
120% (Rep 2)1.201.215101.3%
120% (Rep 3)1.201.208100.7%
120% Average 100.4%
Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[26][29]

A. Repeatability (Intra-assay Precision) This assesses precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

B. Intermediate Precision This expresses within-laboratory variations: different days, different analysts, different equipment, etc.[30]

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst using a different HPLC system (if available).

  • Calculate the %RSD for the second set of data.

  • Combine the data from both experiments (e.g., 12 total determinations) and calculate the overall %RSD.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[28][29]

Hypothetical Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 100.5%99.8%
Replicate 2 99.7%100.3%
Replicate 3 101.0%100.9%
Replicate 4 99.5%99.4%
Replicate 5 100.2%101.1%
Replicate 6 100.8%100.5%
Mean 100.3%100.3%
Std. Dev. 0.580.65
%RSD (Repeatability) 0.58% 0.65%
Overall Mean (n=12) 100.3%
Overall Std. Dev. (n=12) 0.61
%RSD (Intermediate) 0.61%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[31][32] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[31] These are critical for impurity analysis, establishing the threshold below which an impurity cannot be reliably measured.[33]

Experimental Protocol (Based on Calibration Curve): This method uses the standard deviation of the response and the slope of the linearity curve.[34]

  • Calculate the standard deviation of the y-intercepts of the regression line (σ). This can be obtained from the regression analysis output in most chromatography data systems.

  • Use the slope (S) from the linearity experiment.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)[26][34]

    • LOQ = 10 * (σ / S)[26][34]

  • Verification: Prepare a sample at the calculated LOQ concentration and inject it multiple times (e.g., n=6). The precision (%RSD) should be acceptable (typically ≤ 10%), and the accuracy should be within a reasonable range (e.g., 80-120%).[30]

Hypothetical LOD & LOQ Data

ParameterValue
Slope (S) 100550
Std. Dev. of Intercept (σ) 150
Calculated LOD (mg/mL) 3.3 * (150 / 100550) = 0.0049
Calculated LOQ (mg/mL) 10 * (150 / 100550) = 0.0149
Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[35][36] It provides an indication of the method's reliability during normal usage and is crucial for method transfer between laboratories.[37][38]

Experimental Protocol:

  • Identify critical method parameters that could vary during routine use.

  • Deliberately vary each parameter one at a time while keeping others constant.

  • Analyze a standard solution under each modified condition and evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).

Hypothetical Robustness Data

ParameterNominal ValueVariationRetention Time (min)Peak AreaResolution (from nearest peak)
Flow Rate 1.0 mL/min0.9 mL/min (-10%)11.21114502.6
1.1 mL/min (+10%)9.1912302.4
Column Temp. 30°C28°C (-2°C)10.21005002.5
32°C (+2°C)9.91002502.5
Mobile Phase B 70% Acetonitrile68% (-2%)10.81008002.3
72% (+2%)9.5999502.7

Acceptance Criteria:

  • System suitability parameters (e.g., resolution > 2.0, tailing factor < 1.5) should remain within acceptable limits for all variations.

  • The %RSD of the peak area across all conditions should be minimal.

Conclusion

The validation of an HPLC method for a non-chromophoric compound like 5-(Bromomethyl)-5-ethyl-2-methylheptane requires a deliberate and strategic approach, beginning with the critical choice of a suitable detector. An HPLC-CAD method provides a sensitive and robust platform for this analysis. By systematically executing a validation protocol according to ICH Q2(R1) guidelines—covering specificity, linearity, range, accuracy, precision, detection limits, and robustness—a laboratory can produce a comprehensive data package. This package provides documented evidence that the method is fit for its intended purpose, ensuring the generation of reliable and accurate purity data for researchers, scientists, and drug development professionals.[29]

References

  • Phenomenex. (n.d.). Types of HPLC Detectors.
  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Buchi. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Altabrisa Group. (n.d.). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Refractive Index (RI) Detector. Retrieved from [Link]

  • Altabrisa Group. (n.d.). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Retrieved from [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Masci, M., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. PubMed. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. Retrieved from [Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • HWI group. (n.d.). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from [Link]

  • Al-Huniti, M. H., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Prof Dan Explains. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. Retrieved from [Link]

  • Lunte, C. E., & Wong, O. S. (1989). Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • American Laboratory. (2023, September 26). Sensitive HPLC Refractive Index Detector. Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmaceutical Technology. (2003, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2006). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Swartz, M. E. (n.d.). Analytical Method Validation: Back to Basics, Part II. Chromatography Online. Retrieved from [Link]

  • Feinberg, M., et al. (1996). A ruggedness test model and its application for HPLC method validation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]

  • Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. National Center for Biotechnology Information. Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

  • Pharma state. (2026, January 22). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1) [Video]. YouTube. Retrieved from [Link]

  • Wang, Z., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • Eurofins. (n.d.). Perspectives on Method Validation II. Retrieved from [Link]

  • Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. Retrieved from [Link]

  • Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important?. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eleonora, C., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • IVT Network. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

Sources

Validation

validating the enantiomeric or diastereomeric purity of 5-(Bromomethyl)-5-ethyl-2-methylheptane

Analytical Strategies for Stereochemical Validation of Sterically Hindered Alkyl Halides: A Case Study on 5-(Bromomethyl)-5-ethyl-2-methylheptane As a Senior Application Scientist, the first step in any stereochemical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Stereochemical Validation of Sterically Hindered Alkyl Halides: A Case Study on 5-(Bromomethyl)-5-ethyl-2-methylheptane

As a Senior Application Scientist, the first step in any stereochemical workflow is a rigorous structural assessment of the target analyte. A common pitfall in analytical chemistry is the misidentification of prochirality or the failure to recognize internal planes of symmetry.

A critical evaluation of 5-(Bromomethyl)-5-ethyl-2-methylheptane reveals a fundamental stereochemical reality: the molecule is achiral . The C5 carbon is bonded to a bromomethyl group, an isopentyl group, and two identical ethyl groups (the 5-ethyl substituent and the C6-C7 chain of the heptane backbone). Similarly, the C2 carbon is bonded to two identical methyl groups. Lacking a stereocenter, enantiomeric or diastereomeric purity is technically inapplicable to this specific structure.

However, in drug development and synthetic methodology, validating the stereochemical fidelity of this class of molecules—sterically hindered, neo-pentyl-like branched alkyl halides—is a frequent and highly complex necessity. To provide a highly relevant and actionable guide, this protocol evaluates the analytical techniques using its closely related desymmetrized chiral analog , 5-(bromomethyl)-5-propyl-2-methylheptane.

Here, we objectively compare three orthogonal techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs).

The Analytical Challenge: Causality Behind Method Selection

Alkyl bromides of this structural class present two major analytical hurdles that dictate our instrumental choices:

  • Lack of a Chromophore: Standard UV-Vis detectors (ubiquitous in HPLC) are practically useless here. Detection requires Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Flame Ionization Detection (FID).

  • Weak Non-Covalent Interactions: Lacking strong hydrogen-bond donors or acceptors, these molecules struggle to form the transient diastereomeric complexes required for separation on standard Chiral Stationary Phases (CSPs).

Because of these factors, Chiral GC-FID is generally the gold standard for volatile alkyl halides . However, for preparative scaling or thermally labile analogs, Chiral HPLC is required . For rapid, column-free screening, Chiral NMR using specialized metal-complex CSAs has emerged as a powerful alternative .

Comparative Performance Data

The following table summarizes the objective performance metrics of the three methodologies when applied to sterically hindered alkyl bromides.

ParameterChiral GC (FID)Chiral HPLC (ELSD/RID)Chiral NMR (Cobalt CSA)
Primary Mechanism Inclusion complexationDipole/Steric interactionsOuter-sphere / Halogen bonding
Stationary Phase / Agent Modified β -CyclodextrinPolysaccharide (e.g., Amylose)Cobalt(III) Trication Complex
Detection Limit (LOD) < 0.05% ee~ 0.5% ee~ 1.0% ee
Resolution ( Rs​ ) High ( Rs​ > 1.5 typical)Low to Moderate ( Rs​ 1.0 - 1.5)High (Baseline NMR splitting)
Run Time 20 - 45 minutes15 - 30 minutes< 5 minutes (post-prep)
Best Use Case Volatile, unfunctionalized halidesPreparative scale separationsRapid high-throughput screening

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, every analytical workflow must be a self-validating system . This means internal controls are built directly into the protocol to prevent false positives (e.g., matrix artifacts being mistaken for enantiomeric peaks).

Protocol A: Chiral GC-FID (The Gold Standard)

Causality: FID responds excellently to the hydrocarbon backbone of the alkyl bromide. A cyclodextrin-based CSP (e.g., CP-Chirasil-Dex CB) is chosen because it relies on the physical encapsulation of the alkyl chains into its hydrophobic cavity, rather than relying on non-existent hydrogen bonds.

  • System Preparation: Install a CP-Chirasil-Dex CB capillary column (25 m × 0.25 mm). Use Helium as the carrier gas (constant flow, 1.5 mL/min).

  • Baseline Validation: Inject 1 μ L of the sample solvent (e.g., hexane) to establish a clean baseline and rule out ghost peaks.

  • Racemate Baselining (Self-Validation): Inject a synthesized racemic standard of the alkyl bromide.

    • Critical Checkpoint: Adjust the isothermal hold (e.g., 60°C for 15 min, then ramp 2°C/min) until the two enantiomer peaks achieve a resolution ( Rs​ ) of 1.5. Low initial temperatures maximize residence time within the cyclodextrin cavity, enhancing shape-selectivity.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee% based on peak area integration.

  • Spike Confirmation: Co-inject the enantioenriched sample with 10% racemate. Both peaks must increase proportionally without peak shouldering, definitively proving peak identity.

Protocol B: Chiral HPLC-ELSD

Causality: Because the molecule lacks a chromophore, ELSD is used. A strictly non-polar mobile phase is mandated to force the weak dipole of the alkyl bromide to interact maximally with the polysaccharide backbone of the CSP.

  • System Preparation: Equip the HPLC with a Chiralpak IB-3 column and an ELSD detector (Evaporator temp: 40°C, Nebulizer: 30°C).

  • Mobile Phase Optimization: Flush with 100% HPLC-grade Hexane. Do not use polar modifiers (IPA/EtOH), as they will outcompete the alkyl bromide for the CSP interaction sites.

  • Validation & Injection: Follow the same Racemate Baselining and Spike Confirmation steps as Protocol A to ensure Rs​ > 1.0.

Protocol C: Chiral NMR using Cobalt(III) CSAs

Causality: Traditional CSAs (like Mosher's acid) fail here due to the lack of strong binding sites . Cobalt(III) trication Werner complexes, however, differentiate enantiomers of unfunctionalized alkyl halides via polarizable outer-sphere interactions and halogen bonding.

  • Sample Prep: Dissolve 5 mg of the alkyl bromide in 0.5 mL of extremely dry, acid-free CDCl3​ . Causality: Aprotic, non-polar solvents are strictly required to prevent competitive disruption of the weak CSA-analyte interactions.

  • Titration (Self-Validation): Add the Cobalt(III) CSA in 0.2 equivalent increments. Generate a Job's plot by monitoring the chemical shift ( Δδ ) of the diastereotopic −CH2​Br protons.

    • Critical Checkpoint: Complexation must reach a 1:1 stoichiometry plateau.

  • Acquisition: Acquire a standard 1D 1H -NMR spectrum (minimum 64 scans for high S/N ratio). Integrate the baseline-resolved split signals of the −CH2​Br protons to calculate ee%.

Workflow Visualization

Workflow Start Sterically Hindered Alkyl Bromide Check Volatility & Thermal Stability? Start->Check GC Chiral GC (FID) (Cyclodextrin CSP) Check->GC High Volatility HPLC Chiral HPLC (ELSD) (Polysaccharide CSP) Check->HPLC Low/Labile NMR Chiral NMR (Cobalt(III) CSA) Check->NMR Rapid Screen Result Stereochemical Validation Complete GC->Result ee% Calc HPLC->Result ee% Calc NMR->Result Δδ Integration

Decision matrix for selecting stereochemical validation methods for alkyl halides.

References

  • Negishi, E., et al. "Highly enantioselective synthesis of γ -, δ -, and ϵ -chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling." Proceedings of the National Academy of Sciences, 2009.[Link]

  • Jacobsen, E. N., et al. "Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides." Journal of the American Chemical Society, 2020.[Link]

  • Gladysz, J. A., et al. "The robust, readily available cobalt(III) trication [Co(NH2​CHPhCHPhNH2​)3​]3+ is a progenitor of broadly applicable chirality and prochirality sensing agents." Chemical Science, 2018.[Link]

  • Kilpeläinen, I., et al. "Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents." Molecules, 2015.[Link]

Comparative

comparative kinetic studies of SN1 vs SN2 in 5-(Bromomethyl)-5-ethyl-2-methylheptane

An In-Depth Guide to the Comparative Kinetics of Nucleophilic Substitution Reactions: The Case of 5-(Bromomethyl)-5-ethyl-2-methylheptane Introduction: A Tale of Two Pathways In the landscape of organic chemistry, nucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Kinetics of Nucleophilic Substitution Reactions: The Case of 5-(Bromomethyl)-5-ethyl-2-methylheptane

Introduction: A Tale of Two Pathways

In the landscape of organic chemistry, nucleophilic substitution reactions are fundamental, serving as a cornerstone for synthetic transformations. These reactions proceed primarily through two distinct mechanisms: the concerted, bimolecular SN2 pathway and the stepwise, unimolecular SN1 pathway.[1][2] The preferred route is dictated by a delicate interplay of factors, including the structure of the electrophile, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.[3][4]

This guide provides a comprehensive analysis and experimental framework for studying the kinetics of SN1 versus SN2 reactions using a uniquely challenging substrate: 5-(Bromomethyl)-5-ethyl-2-methylheptane . This molecule, a primary alkyl halide, features a quaternary α-carbon, creating a neopentyl-like structure. This profound steric hindrance around the reaction center presents a fascinating case study where the typically favored SN2 pathway for primary halides is severely impeded, forcing us to consider the viability of the alternative SN1 mechanism, which itself faces the challenge of forming a highly unstable primary carbocation.

This document is designed for researchers and scientists, offering not just theoretical background but also actionable experimental protocols and data interpretation strategies to dissect the kinetic competition between these two fundamental reaction pathways.

Part 1: Theoretical Framework and Mechanistic Hypotheses

Before designing an experiment, a thorough understanding of the substrate's structural influence is paramount.

Substrate Analysis: 5-(Bromomethyl)-5-ethyl-2-methylheptane

The electrophile has the following structure:

The key features are:

  • Primary (1°) Alkyl Halide: The leaving group (Br) is attached to a primary carbon. Conventionally, primary substrates strongly favor the SN2 mechanism.[5]

  • Extreme Steric Hindrance: The carbon adjacent to the electrophilic center (the α-carbon) is a quaternary center, heavily substituted with bulky alkyl groups. This "neopentyl-type" arrangement creates a significant steric shield, making backside attack by a nucleophile—a requirement for the SN2 mechanism—exceptionally difficult.[6][7][8]

Hypothesis 1: The SN2 Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs simultaneously.[1] Its rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[9][10] Due to the severe steric hindrance of 5-(Bromomethyl)-5-ethyl-2-methylheptane, we hypothesize that the SN2 reaction will be extremely slow, if it occurs at all. The bulky groups effectively block the necessary trajectory for backside attack.[6][8]

Hypothesis 2: The SN1 Pathway

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[11][12] Its rate is dependent only on the concentration of the substrate (Rate = k[Substrate]), as the formation of the carbocation is the slow, rate-determining step.[8][13]

For our substrate, direct SN1 substitution would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable.[10] However, a key feature of carbocation chemistry is the potential for rearrangement to a more stable form. We hypothesize that if an SN1 reaction occurs, it will proceed slowly and be accompanied by a 1,2-alkyl shift. Specifically, the adjacent ethyl group will migrate to the primary carbocation center, resulting in a more stable tertiary carbocation. This rearranged intermediate would then be rapidly attacked by the nucleophile.

Visualizing the Competing Mechanisms

The diagram below illustrates the potential SN2 pathway and the more complex SN1 pathway involving carbocation rearrangement.

G cluster_SN2 SN2 Pathway (Hypothesized: Very Slow) cluster_SN1 SN1 Pathway (Hypothesized: Slow, with Rearrangement) Reactant_SN2 Substrate + Nu⁻ TS_SN2 [Nu---C---Br]⁻ Transition State (High Energy due to Steric Hindrance) Reactant_SN2->TS_SN2 Backside Attack Product_SN2 Direct Substitution Product TS_SN2->Product_SN2 Reactant_SN1 Substrate Carbocation1 Primary Carbocation (Unstable) Reactant_SN1->Carbocation1 Slow, Rate-Determining Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 Fast, 1,2-Ethyl Shift Product_SN1 Rearranged Product + Nu⁻ Carbocation2->Product_SN1 Fast Attack by Nu

Caption: Competing SN1 and SN2 pathways for 5-(Bromomethyl)-5-ethyl-2-methylheptane.

Part 2: Experimental Design for a Comparative Kinetic Study

To test our hypotheses, we must design experiments that selectively favor one mechanism over the other and allow for precise monitoring of the reaction rate.

Principle of Experimental Design

The core of this study is to manipulate reaction conditions to isolate each pathway as much as possible:

  • To Favor SN2: We will use a strong, unhindered nucleophile in a polar aprotic solvent. This combination enhances nucleophilicity and disfavors carbocation formation.[9][14]

  • To Favor SN1: We will use a weak nucleophile in a polar protic solvent. These conditions stabilize the carbocation intermediate and the leaving group, facilitating the first step of the SN1 mechanism (solvolysis).[5][14]

Experimental Protocol 1: Probing the SN2 Pathway

This protocol is designed to maximize the potential for an SN2 reaction.

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 50 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Add Sodium Azide (NaN₃, a strong, relatively small nucleophile) to achieve a concentration of 0.2 M.

    • Add a suitable internal standard (e.g., n-dodecane) for chromatographic analysis, at a known concentration (e.g., 0.05 M).

    • Place the flask in a thermostatically controlled oil bath set to 50°C. Allow the solution to equilibrate for 15 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by injecting a solution of 5-(Bromomethyl)-5-ethyl-2-methylheptane in a minimal amount of DMSO to achieve an initial concentration of 0.1 M. Start a timer immediately (t=0).

    • At regular intervals (e.g., t = 0, 30, 60, 90, 120, 180, 240 minutes), withdraw a 0.5 mL aliquot from the reaction mixture using a syringe.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of cold diethyl ether and 2 mL of cold distilled water.

    • Vortex the vial vigorously for 30 seconds. Allow the layers to separate.

    • Carefully transfer the top organic layer (diethyl ether) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Analyze the organic sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID). The GC method should be optimized to resolve the starting material (substrate) and the internal standard.

    • Record the peak areas for the substrate and the internal standard.

Experimental Protocol 2: Probing the SN1 Pathway

This protocol uses solvolysis to encourage the SN1 mechanism.

  • Reaction Setup:

    • To a 100 mL jacketed reaction vessel connected to a circulating water bath set to 50°C, add 50 mL of an 80:20 Ethanol:Water solution. This polar protic medium will act as both the solvent and the nucleophile.

    • Add the internal standard (n-dodecane) to a concentration of 0.05 M and allow the solution to stir and thermally equilibrate.

  • Initiation and Monitoring:

    • Initiate the reaction by injecting a solution of 5-(Bromomethyl)-5-ethyl-2-methylheptane in a minimal amount of ethanol to achieve an initial concentration of 0.1 M. Start the timer (t=0).

    • Withdraw 0.5 mL aliquots at regular intervals (e.g., t = 0, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Quenching and Preparation:

    • Follow the same quenching and extraction procedure as described in the SN2 protocol (diethyl ether and water).

  • Analysis:

    • Analyze the organic samples via GC-FID. In addition to monitoring the disappearance of the starting material, the GC method should also be calibrated to identify and quantify the expected direct substitution product and the rearranged product.

Visualizing the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_run 2. Reaction & Sampling cluster_prep 3. Sample Preparation cluster_analysis 4. Data Acquisition & Analysis Setup Equilibrate Solvent, Nucleophile & Internal Std at 50°C Initiate Inject Substrate (Start Timer) Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench with Ether/Water Sample->Quench Extract Extract Organic Layer Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry GC GC-FID Analysis Dry->GC Plot Plot Concentration vs. Time GC->Plot Rate Determine Rate Law & Constant (k) Plot->Rate

Caption: General experimental workflow for kinetic analysis.

Part 3: Data Analysis and Expected Results

The data obtained from the GC analysis will allow us to determine the rate law and rate constant for each reaction.

Calculating Concentration

The concentration of the substrate at each time point can be calculated from the GC peak areas using the internal standard method, which corrects for variations in injection volume.

[Substrate]t = (Area_Substrate / Area_Standard) * [Standard]_initial * ResponseFactor

(Note: The Response Factor should be determined experimentally by analyzing a standard mixture of known concentrations.)

Determining the Reaction Order

To determine the order of the reaction, we plot the concentration data:

  • For SN1 (First-Order): A plot of ln[Substrate] versus time should yield a straight line with a slope of -k .

  • For SN2 (Second-Order): A plot of 1/[Substrate] versus time should yield a straight line with a slope of k .

Given that the nucleophile concentration is significantly higher than the substrate concentration and remains effectively constant in the SN2 experiment, the reaction can be treated under pseudo-first-order conditions. Therefore, a plot of ln[Substrate] vs. time will also be linear, with a slope of -k', where k' = k[Nucleophile]. The true second-order rate constant (k) can then be found by dividing k' by the initial nucleophile concentration.

Table of Expected Kinetic Data

Table 1: Expected Data for SN2 Reaction (Pseudo-First-Order Conditions)

Time (min) [Substrate] (M) ln[Substrate]
0 0.100 -2.303
60 0.098 -2.323
120 0.096 -2.343
180 0.094 -2.364
240 0.092 -2.386
300 0.090 -2.408

Result: A very shallow slope, indicating an extremely small rate constant (k).

Table 2: Expected Data for SN1 Solvolysis (First-Order Conditions)

Time (min) [Substrate] (M) ln[Substrate]
0 0.100 -2.303
15 0.086 -2.453
30 0.074 -2.604
60 0.055 -2.900
90 0.041 -3.194
120 0.030 -3.507

Result: A steeper slope, indicating a significantly larger rate constant (k) compared to the SN2 experiment.

Interpretation

The results are expected to show that the rate constant for the SN1 solvolysis is significantly greater than the rate constant for the SN2 reaction with azide. This would confirm our hypothesis that the severe steric hindrance of the neopentyl-like structure effectively shuts down the SN2 pathway, making the slower, rearrangement-prone SN1 pathway the more kinetically favorable route, despite its own inherent challenges. Furthermore, analysis of the product distribution in the SN1 reaction by GC-MS would be expected to show the rearranged ether/alcohol as the major product, providing definitive evidence for the proposed 1,2-ethyl shift mechanism.

Conclusion

The comparative kinetic study of 5-(Bromomethyl)-5-ethyl-2-methylheptane provides a powerful illustration of how substrate structure governs reaction mechanisms. While primary alkyl halides are textbook examples of substrates that favor SN2 reactions, extreme steric hindrance, as seen in this neopentyl-type system, can completely alter the kinetic landscape. The experimental design detailed here allows for a quantitative comparison, demonstrating that the sterically demanding backside attack of the SN2 pathway is kinetically inferior to the multi-step SN1 mechanism that, while slow, can proceed via a stabilizing carbocation rearrangement. This guide underscores the necessity of moving beyond simple rules to a nuanced, evidence-based understanding of reaction kinetics, a critical skill for researchers in synthesis and drug development.

References

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap Eureka. [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. (n.d.). Pharmaguideline. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). In Organic Chemistry 1: An open textbook. [Link]

  • SN1 and SN2 Reactions. (n.d.). Magoosh MCAT Prep. [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 05). Chemistry LibreTexts. [Link]

  • 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). In Organic Chemistry. [Link]

  • SN1 and SN2 Reaction Mechanisms Explained. (n.d.). Scribd. [Link]

  • Chapter 8: Nucleophilic substitutions. (n.d.). In Organic Chemistry. [Link]

  • 17.7: Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. [Link]

  • Organic Reactions & Reaction Mechanisms/2. (n.d.). Wikibooks. [Link]

  • 2.1: Experimental Determination of Kinetics. (2023, January 29). Chemistry LibreTexts. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. [Link]

  • How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. (2024, December 15). Jurnal UPI. [Link]

  • Video: SN1 Reaction: Kinetics. (2023, April 30). JoVE. [Link]

  • Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]

  • 7.5 SN1 vs SN2. (n.d.). In Organic Chemistry I. KPU Pressbooks. [Link]

  • Chapter 4: Nucleophilic Substitution Part II. (n.d.). OCLUE. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). PMC. [Link]

  • What are the differences between SN1 and SN2 reactions? (2021, August 2). Reddit. [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. (n.d.). JOCPR. [Link]

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  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (n.d.). PubMed. [Link]

  • Synthesis of 2-Bromomethyl-5-bromothiophene? (2014, June 11). ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2023, February 6). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Bromomethyl)-5-ethyl-2-methylheptane

Comprehensive Safety and Handling Guide: 5-(Bromomethyl)-5-ethyl-2-methylheptane This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 5-(Bromomethyl)-5-ethyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-(Bromomethyl)-5-ethyl-2-methylheptane

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As a brominated organic compound, this substance requires careful management to mitigate potential health and environmental risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

Inferred Primary Hazards:

  • Skin and Eye Irritant: Direct contact may cause irritation or chemical burns.[2]

  • Respiratory Irritant: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Potential for Harm if Swallowed: Ingestion could be harmful.[2]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and harmful to aquatic life.[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact.[7][8] For extended contact or when handling larger quantities, consider a more robust glove such as Viton® or a laminate film glove over a nitrile inner glove.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye and Face Protection Chemical splash goggles that form a complete seal around the eyes are required.[6] A face shield worn over the goggles is necessary when there is a significant risk of splashes.[5][6]
Body Protection A flame-retardant lab coat is the minimum requirement.[8][9] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]
Respiratory Protection All work with 5-(Bromomethyl)-5-ethyl-2-methylheptane should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

PPE_Workflow cluster_Pre_Operation Pre-Operation: Risk Assessment cluster_Operation Handling Operation cluster_Post_Operation Post-Operation and Emergency Assess_Hazards Identify Potential Hazards (Skin/Eye Irritation, Inhalation) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Don_PPE Don PPE in Correct Sequence Handle_Chemical Handle 5-(Bromomethyl)-5-ethyl- 2-methylheptane in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE and Dispose of Contaminated Items Handle_Chemical->Doff_PPE Emergency_Response In Case of Spill or Exposure, Follow Emergency Protocol Handle_Chemical->Emergency_Response Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Waste_Disposal Segregate and Dispose of Halogenated Waste Doff_PPE->Waste_Disposal

Step-by-Step Handling and Emergency Procedures

Adherence to a strict operational protocol is critical for minimizing risk.

Standard Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash and safety shower must be accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Chemical Handling: Conduct all manipulations of 5-(Bromomethyl)-5-ethyl-2-methylheptane inside a certified chemical fume hood.[10]

  • Post-Handling: After use, securely close the container. Decontaminate the work area thoroughly.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination, and dispose of single-use items in the appropriate waste stream.

Emergency Procedures
ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[10]

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidental release and environmental contamination.

Storage
  • Store in a tightly sealed, properly labeled container.[10]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Consider storing in a secondary containment tray to mitigate leaks.

Disposal

As a brominated organic compound, 5-(Bromomethyl)-5-ethyl-2-methylheptane must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled container for halogenated organic waste.[11]

  • Disposal Method: Do not dispose of it down the drain.[10] The waste must be handled by a licensed hazardous waste disposal company, likely through incineration at a facility equipped with scrubbers to manage harmful by-products.[12]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[10][12]

Disposal_Pathway Start Generation of Waste (e.g., residual chemical, contaminated labware) Segregate Segregate into Designated Halogenated Organic Waste Container Start->Segregate Label Clearly Label Container with Contents and Hazard Warnings Segregate->Label Store Store Temporarily in a Secure, Ventilated Area Label->Store Dispose Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Store->Dispose Final_Disposal Incineration at a Permitted Facility Dispose->Final_Disposal

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1983, December).
  • Chemtalk. (2008, October 22).
  • Schem.jp.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Unknown Source. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Sigma-Aldrich. (1974, April 5).
  • ChemTalk. Lab Safety Equipment & PPE.
  • Environmental Health & Safety. (2024, August 4). Common Personal Protective Equipment.
  • Occupational Safety and Health Administr
  • Occupational Safety and Health Administration.
  • Merck Millipore.
  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
  • Santa Cruz Biotechnology, Inc. (2019, January 7).
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Unknown Source. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Pharmaceuticals and Medical Devices Agency. (2022, June 3). 厚生労働省.
  • NIST. Heptane, 5-ethyl-2-methyl-.
  • J-GLOBAL. 5-エチル-2-メチルヘプタン | 化学物質情報.

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